molecular formula C12H16N2O4 B2726411 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid CAS No. 1785390-96-6

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Número de catálogo: B2726411
Número CAS: 1785390-96-6
Peso molecular: 252.27
Clave InChI: KSJVAZMQHBNVQT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a valuable chemical building block in medicinal chemistry and organic synthesis, integrating two key functional groups: a nicotinic acid moiety and a BOC-protected amine. The tert-butoxycarbonyl (BOC) group is a widely employed protecting group in organic synthesis, specifically for amines, due to its stability under basic conditions and selective removal under mild acidic conditions using reagents such as trifluoroacetic acid . This makes the compound an essential intermediate in the multi-step synthesis of complex molecules, particularly in peptide-mimetic chemistry, allowing for the controlled introduction of an aminomethyl functionality. The nicotinic acid (pyridine-3-carboxylic acid) portion of the molecule is a versatile scaffold in drug discovery . Researchers can leverage this heterocyclic system to create analogs for probing biological systems or as a core structure in developing novel pharmacologically active compounds. The presence of the carboxylic acid group offers a handle for further derivatization, such as amide bond formation or esterification, to fine-tune the properties of the final target molecule. This compound is intended for use in research laboratories as a synthetic intermediate. It is provided For Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-7-9-8(10(15)16)5-4-6-13-9/h4-6H,7H2,1-3H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSJVAZMQHBNVQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: Synthesis, Properties, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a bifunctional molecule of significant interest in medicinal chemistry and drug development. By incorporating a protected primary amine and a carboxylic acid on a pyridine scaffold, this compound serves as a valuable building block for the synthesis of complex molecular architectures with potential therapeutic applications. This document details its chemical and physical properties, provides a robust synthetic pathway with a detailed experimental protocol, and outlines methods for its analytical characterization.

Core Molecular Attributes

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3), featuring a tert-Butoxycarbonyl (Boc) protected aminomethyl substituent at the 2-position of the pyridine ring. The Boc group is a widely utilized acid-labile protecting group in organic synthesis, essential for masking the reactivity of the amine functionality during subsequent chemical transformations.[1][2]

Physicochemical Properties Summary

While specific experimental data for this exact molecule is not widely published, its properties can be reliably predicted based on its constituent functional groups and analogous structures.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₂H₁₆N₂O₄-
Molecular Weight 252.27 g/mol [3]
Appearance Expected to be a white to off-white solidGeneral property of similar organic acids and Boc-protected amines.
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Limited solubility in water.Based on the properties of related nicotinic acid derivatives and Boc-protected compounds.[4]
Melting Point Not determined. Expected to be a solid with a defined melting point.-
pKa Two pKa values are expected: one for the carboxylic acid and one for the pyridine nitrogen. The carboxylic acid pKa will be influenced by the electron-withdrawing nature of the pyridine ring.-
Storage Should be stored in a dry, sealed container at 2-8°C under an inert atmosphere.[3]

Synthesis and Mechanism

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be efficiently achieved through a multi-step process starting from commercially available precursors. A logical and field-proven synthetic strategy involves the preparation of methyl 2-(aminomethyl)nicotinate followed by the protection of the primary amine with a Boc group and subsequent saponification of the methyl ester.

Synthetic Workflow

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_0 Step 1: Preparation of the Precursor cluster_1 Step 2: Boc Protection cluster_2 Step 3: Saponification A Methyl 2-methylnicotinate B Methyl 2-(chloromethyl)nicotinate A->B Chlorination C Methyl 2-(aminomethyl)nicotinate B->C Amination D Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate C->D Boc₂O, Base E 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Target Molecule) D->E Base Hydrolysis

Caption: Synthetic workflow for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Detailed Experimental Protocol: Boc Protection of Methyl 2-(aminomethyl)nicotinate

This protocol details the crucial step of introducing the Boc protecting group onto the primary amine of the precursor, methyl 2-(aminomethyl)nicotinate.

Materials:

  • Methyl 2-(aminomethyl)nicotinate

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable non-nucleophilic base

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(aminomethyl)nicotinate (1.0 equivalent) in anhydrous THF. Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.

  • Reaction Monitoring: Stir the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, remove the THF under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product, methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality Behind Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine is crucial to neutralize the acid generated during the reaction without competing with the primary amine for the Boc anhydride.[5]

  • Anhydrous solvents are used to prevent the hydrolysis of Boc anhydride.

  • The aqueous work-up removes the triethylamine hydrochloride salt and any unreacted Boc anhydride.

Chemical Reactivity and Stability

The chemical behavior of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is dictated by its three primary functional domains: the Boc-protected amine, the carboxylic acid, and the pyridine ring.

Stability of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is known for its stability under a wide range of conditions, making it a robust protecting group in multi-step syntheses.[6]

  • Basic and Nucleophilic Conditions: The Boc group is stable to most non-nucleophilic and nucleophilic bases, which allows for selective reactions at other sites of the molecule.[5]

  • Catalytic Hydrogenation: It is generally stable to catalytic hydrogenation conditions used for the deprotection of other groups like the carboxybenzyl (Cbz) group.[6]

  • Thermal Stability: While stable at moderate temperatures, the Boc group can be cleaved at elevated temperatures.[6][7]

Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation.

Deprotection_Mechanism Boc_Amine R-NH-Boc Protonation R-NH-Boc-H⁺ Boc_Amine->Protonation H⁺ Carbamic_Acid [R-NH-COOH] Protonation->Carbamic_Acid - (CH₃)₃C⁺ Amine R-NH₂ + CO₂ Carbamic_Acid->Amine tBu_Cation (CH₃)₃C⁺

Caption: Simplified mechanism of acid-catalyzed Boc deprotection.

Common reagents for Boc deprotection include strong acids like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent.[2][7]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring, the methylene protons of the aminomethyl group, and the nine equivalent protons of the tert-butyl group (a sharp singlet around 1.4 ppm). The chemical shifts of the pyridine protons will be influenced by the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the pyridine ring, the methylene carbon, and the quaternary and methyl carbons of the tert-butyl group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound. The expected molecular ion peak [M+H]⁺ would be at m/z 253.27. A characteristic fragment ion corresponding to the loss of the tert-butyl group or the entire Boc group would also be expected.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • O-H stretch: A broad band for the carboxylic acid hydroxyl group.

  • N-H stretch: A sharp band for the amine in the carbamate.

  • C=O stretch: Strong absorptions for the carbonyls of the carboxylic acid and the carbamate.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of the final compound. A reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or TFA) would be appropriate for the analysis.

Applications in Drug Discovery

Nicotinic acid and its derivatives are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry.[8][9] The title compound, with its protected amine and available carboxylic acid, is an ideal starting material for the synthesis of more complex molecules through peptide coupling or other derivatization reactions at the carboxylic acid moiety. After subsequent deprotection of the amine, further modifications can be introduced at this position, making it a versatile intermediate for the construction of compound libraries for drug screening.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved March 17, 2026, from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • Master Organic Chemistry. (2018, June 7).
  • Google Patents. (n.d.). WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.
  • ResearchGate. (2021, December 30). (PDF)
  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (n.d.).
  • ResearchGate. (n.d.).
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • Semantic Scholar. (n.d.). Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved March 17, 2026, from [Link]

  • MDPI. (2022, March 4).
  • PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628. Retrieved March 17, 2026, from [Link]

  • ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene ( t BOCNHCOE, in CDCl 3 , 500 MHz).
  • ACS Publications. (2014, January 15). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues | Journal of Medicinal Chemistry.
  • PMC. (n.d.).
  • ResearchGate. (2025, August 5). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
  • Chemistry Stack Exchange. (2017, August 4). Proton NMR Spectrum for Nicotinic Acid.
  • PubChem. (n.d.). Diethyl 2-((tert-butoxycarbonyl)amino)malonate | C12H21NO6 | CID 382219. Retrieved March 17, 2026, from [Link]

  • SIELC Technologies. (2005, January 12). Nicotinic Acid/Niacin (3-pyridinecarboxylic acid).
  • NIST WebBook. (n.d.). Methyl nicotinate. Retrieved March 17, 2026, from [Link]

  • NIST WebBook. (n.d.). 6-Methylnicotinic acid. Retrieved March 17, 2026, from [Link]

Sources

A Guide to the Molecular Weight and Exact Mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the molecular weight and exact mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the significance and determination of these fundamental chemical properties.

The Critical Distinction: Molecular Weight vs. Exact Mass

In the realm of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are often used, but they represent distinct and critically important concepts.[1] Understanding this difference is paramount for accurate compound identification, characterization, and quality control.

Molecular Weight (MW) , also referred to as average molecular mass, is calculated by summing the average atomic masses of the constituent atoms in a molecule.[2] The average atomic mass of an element is a weighted average of the masses of its naturally occurring isotopes.[2] For this reason, molecular weight is not an exact value but rather an average, typically expressed in atomic mass units (amu) or grams per mole ( g/mol ).[1] Its utility is most pronounced in stoichiometric calculations for chemical reactions and in the preparation of solutions with specific molar concentrations.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element.[3] It is a theoretical value derived from the sum of the masses of these specific isotopes.[3] This precise value is a cornerstone of high-resolution mass spectrometry, enabling the unambiguous determination of a compound's elemental composition.

For a molecule with the chemical formula C₁₂H₁₆N₂O₄ , the distinction can be summarized as follows:

ParameterDescription
Molecular Weight The sum of the average atomic masses of 12 Carbon atoms, 16 Hydrogen atoms, 2 Nitrogen atoms, and 4 Oxygen atoms.
Exact Mass The sum of the masses of the most abundant isotopes: ¹²C, ¹H, ¹⁴N, and ¹⁶O.

Physicochemical Properties of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

The molecular formula for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is C₁₂H₁₆N₂O₄ . Based on this formula, we can determine its molecular weight and exact mass.

PropertyValue
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Exact Mass 252.11101 Da

These values are fundamental for the identification and characterization of this compound in a laboratory setting.

The Role of Molecular Weight and Exact Mass in Drug Development

The determination of molecular weight and exact mass is not merely an academic exercise; it is a critical component of the drug discovery and development pipeline.

Early Stage Discovery: In the initial phases, accurate mass measurements are instrumental in confirming the identity of newly synthesized compounds. High-resolution mass spectrometry provides a rapid and definitive confirmation that the target molecule has been successfully produced.

Lead Optimization: As a lead compound is chemically modified to improve its pharmacological properties, precise mass measurements ensure that the intended structural changes have been achieved. This is crucial for establishing structure-activity relationships (SAR).

Metabolism and Pharmacokinetic Studies: Identifying drug metabolites is a key aspect of understanding a drug's fate in the body. Exact mass measurements allow for the determination of the elemental composition of unknown metabolites, providing vital clues to their structure.

Quality Control: In the manufacturing of active pharmaceutical ingredients (APIs), both molecular weight and exact mass serve as critical quality attributes. They are used to confirm the identity and purity of the final product, ensuring batch-to-batch consistency and patient safety.[4]

Methodologies for Determination: The Power of Mass Spectrometry

Mass spectrometry is the cornerstone technique for the precise determination of both molecular weight and, more importantly, exact mass. The fundamental principle of mass spectrometry involves the ionization of a sample followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z).[3]

A typical workflow for determining the exact mass of a compound like 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is as follows:

Figure 1: A simplified workflow for exact mass determination using mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Infusion: The sample solution is introduced into the mass spectrometer's ionization source, typically an electrospray ionization (ESI) source, at a constant flow rate.

  • Ionization: In the ESI source, a high voltage is applied to the sample, causing the formation of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are released into the gas phase.

  • Mass Analysis: The ions are then guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer. These instruments are capable of separating ions with very small mass differences.

  • Detection and Data Acquisition: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

  • Data Analysis: The high-resolution mass spectrum is analyzed to determine the m/z value of the monoisotopic peak with high precision (typically to four or five decimal places). This value corresponds to the exact mass of the ionized molecule.

Causality in Experimental Choices:

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during ionization. This is crucial for preventing fragmentation and ensuring that the intact molecular ion is observed, which is essential for accurate mass determination.

  • High-Resolution Mass Analyzer (TOF or Orbitrap): These analyzers are chosen for their ability to resolve ions with very similar masses. This high resolving power is what enables the measurement of mass to several decimal places, a prerequisite for determining the exact mass and, subsequently, the elemental composition.

Conclusion

The molecular weight and exact mass of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid are fundamental physicochemical properties that are indispensable for its synthesis, identification, and application in drug development. A thorough understanding and precise measurement of these parameters, primarily through high-resolution mass spectrometry, are essential for ensuring the quality, safety, and efficacy of potential therapeutic agents derived from this important building block.

References

  • How to Calculate Molecular Weight: 6 Steps (with Pictures) - wikiHow. [Link]

  • Molecular Weight Analysis: How to Measure MW? - RQM+. [Link]

  • Mass Spectrometry: A Cornerstone of Modern Drug Development Analytical Strategy. [Link]

  • Masses - MSU chemistry. [Link]

  • Mass calculations: mass error and m/z from formula - University of Warwick. [Link]

  • Molecular Weight Meaning: The Key to Understanding Molecular Identity and Behavior. [Link]

Sources

Elucidating the Mechanism of Action of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: A Prodrug Strategy Targeting the GPR109A Receptor

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Nicotinic acid, a long-established therapy for dyslipidemia, presents significant clinical utility, primarily through its interaction with the G protein-coupled receptor 109A (GPR109A).[1][2][3] However, its therapeutic potential is often hampered by poor patient compliance due to a prominent side effect: cutaneous flushing.[4][5][6] This technical guide proposes a mechanism of action for the novel compound, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, as a prodrug of a GPR109A agonist. This strategy is designed to mitigate flushing while retaining the therapeutic benefits of the nicotinic acid scaffold. We will delineate a comprehensive, field-proven framework for the preclinical validation of this molecule, from initial in vitro characterization to in vivo pharmacological assessment. This document serves as a roadmap for researchers and scientists in the drug development sector, providing both the theoretical basis and practical protocols for advancing this promising compound.

Introduction: The Challenge and the Hypothesis

Niacin (nicotinic acid) is a potent agent for managing dyslipidemia, capable of lowering triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[1][7][8] Its primary mechanism involves the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and various immune cells.[2][3][9] Activation of GPR109A in adipocytes inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels and subsequent reduction of lipolysis.[2][3]

Despite its efficacy, the clinical use of niacin is significantly limited by a vasodilatory side effect known as flushing, which manifests as redness, warmth, and itching of the skin.[4][5][6] This reaction is mediated by the activation of GPR109A on Langerhans cells and keratinocytes in the skin, triggering the release of prostaglandins (primarily PGD2 and PGE2) that cause vasodilation.[4][10]

To overcome this limitation, we hypothesize that 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid acts as a prodrug. The core of this hypothesis is twofold:

  • The bulky tert-butoxycarbonyl (Boc) protecting group on the aminomethyl substituent at the 2-position of the nicotinic acid ring will render the molecule inactive or significantly less active towards GPR109A.

  • Following oral administration and absorption, the Boc group will be cleaved by esterases or acidic conditions in the body, releasing the active drug, 2-(aminomethyl)nicotinic acid . This controlled release is anticipated to achieve therapeutic concentrations of the active metabolite while avoiding the sharp plasma concentration peaks associated with flushing.[11]

This guide will now detail the comprehensive experimental workflow required to systematically validate this prodrug hypothesis.

Part I: Physicochemical Characterization and Prodrug Validation

The initial phase of investigation focuses on the synthesis, purification, and fundamental physicochemical properties of the compound, alongside in vitro validation of its prodrug characteristics.

Synthesis and Structural Verification

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be achieved through a multi-step process, likely starting from 2-methylnicotinic acid or a related precursor. A plausible synthetic route would involve the esterification of the carboxylic acid, followed by bromination of the methyl group, subsequent displacement with an amine, Boc-protection of the resulting amine, and finally, saponification of the ester to yield the desired product. Each step requires rigorous purification and analytical verification (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC) to ensure the identity and purity of the final compound.

In Vitro Stability and Conversion

A critical step in validating the prodrug concept is to demonstrate its stability in simulated gastrointestinal fluids and its conversion to the active metabolite in a biologically relevant matrix.

Experimental Protocol: In Vitro Stability and Plasma Conversion Assay

  • Objective: To assess the stability of the prodrug in simulated gastric and intestinal fluids and to quantify its conversion to 2-(aminomethyl)nicotinic acid in human plasma.

  • Materials:

    • 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

    • Simulated Gastric Fluid (SGF), pH 1.2

    • Simulated Intestinal Fluid (SIF), pH 6.8

    • Human plasma (pooled)

    • LC-MS/MS system

  • Methodology:

    • Prepare stock solutions of the prodrug in a suitable solvent (e.g., DMSO).

    • Incubate the prodrug at a final concentration of 10 µM in SGF, SIF, and human plasma at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw aliquots of the incubation mixture.

    • Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining prodrug and the formation of the active metabolite, 2-(aminomethyl)nicotinic acid.

  • Expected Outcome: The prodrug should exhibit reasonable stability in SGF and SIF, with significant conversion to the active metabolite observed in human plasma over time, indicating enzymatic cleavage of the Boc group.[12]

Part II: In Vitro Pharmacological Profiling

This section details the experiments designed to confirm the hypothesized interaction with the GPR109A receptor and to assess the potency and signaling profile of the active metabolite.

Receptor Binding Affinity

A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for its target receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay

  • Objective: To determine the binding affinities (Kᵢ) of the prodrug and its active metabolite for the human GPR109A receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing human GPR109A.

    • [³H]-Nicotinic acid (radioligand).

    • Test compounds: 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid and 2-(aminomethyl)nicotinic acid.

    • Unlabeled nicotinic acid (for non-specific binding determination).

  • Methodology:

    • Incubate the GPR109A-expressing cell membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of the test compounds.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

    • Calculate the Kᵢ values using the Cheng-Prusoff equation.

  • Expected Outcome: The active metabolite, 2-(aminomethyl)nicotinic acid, is expected to exhibit high affinity for GPR109A, comparable to or greater than nicotinic acid. In contrast, the Boc-protected prodrug should show significantly lower or no binding affinity.

Functional Activity and Signaling Pathway

To confirm that binding to GPR109A translates into functional activity, a second messenger assay is performed. As GPR109A is a Gi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[9]

Experimental Protocol: cAMP Inhibition Assay

  • Objective: To measure the functional potency (EC₅₀) of the prodrug and its active metabolite in activating GPR109A.

  • Materials:

    • CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a commercial cAMP assay kit.

    • Forskolin (an adenylyl cyclase activator).

    • Test compounds.

  • Methodology:

    • Pre-treat the cells with the test compounds at various concentrations.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Measure the intracellular cAMP levels using the chosen detection method (e.g., luminescence or HTRF).

    • Generate dose-response curves and calculate the EC₅₀ values.

  • Expected Outcome: The active metabolite should dose-dependently inhibit forskolin-stimulated cAMP production, demonstrating agonist activity at GPR109A. The prodrug is expected to be inactive or significantly less potent.

Data Presentation: Hypothetical In Vitro Pharmacology Data

CompoundGPR109A Binding Affinity (Kᵢ, nM)GPR109A Functional Activity (EC₅₀, nM)
Nicotinic Acid150300
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid>10,000>10,000
2-(aminomethyl)nicotinic acid85180

Visualization: GPR109A Signaling Pathway

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A G_protein Gαi/βγ GPR109A->G_protein Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_protein->AC Inhibition Ligand 2-(aminomethyl)nicotinic acid (Active Metabolite) Ligand->GPR109A ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Lipolysis Inhibition of Lipolysis PKA->Lipolysis

Caption: Proposed GPR109A signaling pathway upon activation by the active metabolite.

Part III: In Vivo Pharmacological Evaluation

The final stage of preclinical assessment involves in vivo studies to evaluate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the prodrug, with a key focus on the potential for reduced flushing.

Pharmacokinetic (PK) Studies

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the formation of the active metabolite in a living system.

Experimental Protocol: In Vivo PK Study in Rodents

  • Objective: To characterize the plasma concentration-time profiles of the prodrug and its active metabolite after oral administration.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Methodology:

    • Administer a single oral dose of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid to the animals.

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process the blood to obtain plasma.

    • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentrations of the prodrug and the active metabolite.

    • Calculate key PK parameters (e.g., Cₘₐₓ, Tₘₐₓ, AUC, and half-life).

  • Expected Outcome: The prodrug should be absorbed and converted to the active metabolite, resulting in a lower Cₘₐₓ and potentially a delayed Tₘₐₓ for the active metabolite compared to direct administration of nicotinic acid. This altered PK profile is hypothesized to be key in reducing flushing.

Pharmacodynamic (PD) and Efficacy Studies

The primary PD marker for GPR109A activation in vivo is the reduction of plasma free fatty acids (FFAs).

Experimental Protocol: In Vivo PD Study (FFA Reduction)

  • Objective: To assess the in vivo efficacy of the prodrug by measuring its effect on plasma FFA levels.

  • Animals: Male C57BL/6 mice.

  • Methodology:

    • Fast the mice overnight to elevate baseline FFA levels.

    • Administer a single oral dose of the prodrug, nicotinic acid (as a positive control), or vehicle.

    • Collect blood samples at various time points post-dose (e.g., 1, 2, and 4 hours).

    • Measure plasma FFA concentrations using a commercially available enzymatic assay kit.

  • Expected Outcome: The prodrug should cause a significant, dose-dependent reduction in plasma FFA levels, demonstrating its in vivo conversion to a pharmacologically active GPR109A agonist.

Assessment of Cutaneous Flushing

A specific in vivo model is required to evaluate the potential for reduced flushing, a critical aspect of the drug's target profile.

Experimental Protocol: In Vivo Flushing Assessment

  • Objective: To compare the flushing potential of the prodrug with that of nicotinic acid.

  • Model: Ear flushing model in mice.

  • Methodology:

    • Administer equimolar oral doses of the prodrug and nicotinic acid to different groups of mice.

    • Visually score the degree of ear redness at multiple time points post-administration.

    • Alternatively, use a laser Doppler flowmeter to quantify changes in blood flow to the ear as a more objective measure of vasodilation.

  • Expected Outcome: Mice treated with the prodrug are expected to show a significantly reduced flushing response compared to those treated with nicotinic acid, validating the central hypothesis of the prodrug design.

Visualization: Overall Experimental Workflow

Workflow cluster_invitro Part I & II: In Vitro Evaluation cluster_invivo Part III: In Vivo Evaluation Synthesis Synthesis & Purification Stability Stability & Plasma Conversion Assay Synthesis->Stability Binding GPR109A Binding Assay Synthesis->Binding Functional cAMP Functional Assay Synthesis->Functional Decision1 Proceed to In Vivo? Functional->Decision1 PK Pharmacokinetic (PK) Study PD Pharmacodynamic (PD) Study (FFA Reduction) PK->PD Flushing Flushing Assessment PD->Flushing Decision2 Lead Candidate? Flushing->Decision2 Decision1->PK Yes

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Versatile Building Block

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nicotinic acid moiety, a well-known pharmacophore and a precursor to essential coenzymes like NAD and NADP, with a Boc-protected aminomethyl side chain.[1][2] This strategic combination makes it a valuable building block for synthesizing a diverse range of complex molecules and active pharmaceutical ingredients (APIs). The tert-butoxycarbonyl (Boc) protecting group offers stability under a variety of reaction conditions, yet can be readily removed under mild acidic conditions, providing a crucial handle for synthetic elaboration.[3]

This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Moving beyond a simple recitation of safety data sheet (SDS) information, we will delve into the rationale behind recommended procedures, grounding our advice in the fundamental chemical properties of the molecule and its constituent parts. Our objective is to empower researchers to work confidently and safely with this compound, mitigating risks and ensuring the integrity of their experimental work.

Section 1: Hazard Identification and Risk Assessment - A Synthesis of Available Data

A thorough understanding of a compound's potential hazards is the cornerstone of safe laboratory practice. While a specific, comprehensive toxicological profile for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is not extensively documented, we can construct a robust risk assessment by examining data from structurally analogous compounds.

GHS Classification: An Aggregated Perspective

Based on information available for similar Boc-protected amino acids and nicotinic acid derivatives, the following Globally Harmonized System (GHS) classifications are anticipated for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. It is crucial to handle the compound as if it possesses these hazards.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Irritation2H315: Causes skin irritationWarningGHS07
Eye Irritation2AH319: Causes serious eye irritationWarningGHS07
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarningGHS07
Acute Toxicity (Oral, Dermal, Inhalation)4 (Assumed)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledWarningGHS07

This table represents a synthesis of data from sources such as PubChem and various supplier safety data sheets for structurally related compounds.[4][5][6]

The "Why" Behind the Hazards: A Mechanistic View
  • Skin and Eye Irritation: The acidic nature of the carboxylic acid group on the nicotinic acid ring, combined with the potential for the compound to act as a mild allergen, contributes to its irritant properties. Prolonged contact can lead to redness, itching, and inflammation. In the eyes, this can result in more severe damage.[7][8]

  • Respiratory Tract Irritation: As a fine, solid powder, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be easily aerosolized. Inhalation of the dust can irritate the mucous membranes of the respiratory tract, leading to coughing, sneezing, and shortness of breath.[9][10]

  • Potential for Nicotinic Acid-Related Toxicity: The nicotinic acid core is a key consideration. While essential for cellular function, high doses of nicotinic acid are known to cause a range of adverse effects, including skin flushing (a prostaglandin-mediated vasodilation), gastrointestinal distress, and in some cases, hepatotoxicity.[2][11][12] Although the aminomethyl and Boc-protecting groups will modulate its biological activity, the potential for nicotinic acid-like effects, particularly with chronic or high-level exposure, cannot be disregarded.

Section 2: Engineering Controls and Personal Protective Equipment - A Multi-Layered Defense

A robust safety protocol relies on a combination of engineering controls and personal protective equipment (PPE) to minimize exposure.

Engineering Controls: The First Line of Defense
  • Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood.[10] This is non-negotiable and serves to prevent the inhalation of any dust and to contain any potential spills.

  • Ventilation: Ensure the laboratory has adequate general ventilation to maintain a safe air environment.

Personal Protective Equipment (PPE): The Researcher's Essential Toolkit
PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne dust.[8]
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm).Provides a barrier against skin contact. Always inspect gloves before use and change them immediately if contaminated.[13]
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling in a fume hood. For spill cleanup or in the absence of adequate engineering controls, a NIOSH-approved respirator with a particulate filter is recommended.Prevents inhalation of airborne dust.

Section 3: Handling and Storage - Best Practices for Compound Integrity and Researcher Safety

Proper handling and storage procedures are critical not only for safety but also for maintaining the chemical integrity of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Prudent Handling Practices: A Step-by-Step Approach
  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Have all required equipment and reagents within the fume hood to minimize movement in and out of the containment area.

  • Weighing: As a solid, the compound should be weighed carefully to avoid generating dust. Use a spatula and weigh paper or a weighing boat.

  • Dissolution: When preparing solutions, add the solid to the solvent slowly and stir to dissolve.

  • Post-Handling: After handling, decontaminate the work area with an appropriate solvent and wipe it down. Wash hands thoroughly with soap and water, even after removing gloves.[10]

Storage: Maintaining Stability
  • Container: Store in a tightly sealed, clearly labeled container.[14]

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13]

  • Temperature: While some sources suggest room temperature storage, for long-term stability, especially for amino acid derivatives, storage at 2-8°C is recommended to minimize potential degradation.[14][15]

Stability and Reactivity Profile
  • Stability: The compound is generally stable under recommended storage conditions.[13] However, the Boc-protecting group is susceptible to cleavage under acidic conditions. The ester linkage in nicotinic acid derivatives can undergo slow hydrolysis in aqueous solutions.[16]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Section 4: Accidental Release and First Aid Measures - Preparedness and Response

Even with the best precautions, accidents can happen. A clear and practiced response plan is essential.

Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Measures: Immediate Actions
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Section 5: Disposal Considerations - Responsible Stewardship

All waste containing 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, including contaminated materials, must be treated as hazardous waste.

  • Waste Collection: Collect waste in a designated, labeled, and sealed container.

  • Disposal: Dispose of waste through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.[17]

Conclusion: A Culture of Safety

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a valuable tool in the arsenal of the medicinal chemist. By understanding its chemical properties and potential hazards, and by adhering to the principles of good laboratory practice outlined in this guide, researchers can handle this compound with a high degree of safety and confidence. A proactive approach to safety, grounded in scientific understanding, is not just a regulatory requirement but a professional responsibility that protects individuals, preserves the integrity of research, and fosters a sustainable research environment.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628. PubChem. [Link]

  • Safety Data Sheet: ≥98 %, for biochemistry. Carl ROTH. [Link]

  • Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. PMC. [Link]

  • BOC-ON. [Source for general handling of Boc-protected compounds]. [Link]

  • Niacin Toxicity. MSD Manual Professional Edition. [Link]

  • 2-({[(tert-butoxy)carbonyl]amino}methyl)-2-methylbutanoic acid. NextSDS. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Shelf Life and Storage Requirements for Amino Acids: A Guide. Pangoo.biz. [Link]

  • N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. ResearchGate. [Link]

  • Nicotinic acid and its derivatives: a short survey. PubMed. [Link]

  • Safety Data Sheet: Amino acid. Carl ROTH. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition (CRN). [Link]

  • NICOTINIC ACID EXTRA PURE. Loba Chemie. [Link]

  • Safety Data Sheet. PCCA. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and reliable protocol for the synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a multi-step sequence commencing with the preparation of a key intermediate, methyl 2-(aminomethyl)nicotinate, followed by the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, and concluding with the saponification of the methyl ester to yield the final carboxylic acid. This document provides not only a step-by-step experimental procedure but also delves into the rationale behind the choice of reagents and conditions, offering insights for troubleshooting and optimization. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.

Introduction

Nicotinic acid, a form of vitamin B3, and its derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anti-inflammatory and analgesic properties.[1][2][3] The introduction of an aminomethyl substituent at the 2-position of the pyridine ring provides a key vector for further molecular elaboration. The protection of this amino group, for instance with a tert-butoxycarbonyl (Boc) group, is a critical step in many synthetic routes, enabling selective reactions at other positions of the molecule.[4] The title compound, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, is therefore a highly versatile intermediate for the synthesis of complex molecules with potential pharmacological applications.[5]

Overall Synthetic Strategy

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be efficiently achieved through a three-step process. The general workflow is outlined below:

Synthetic Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination & Boc Protection cluster_2 Step 3: Saponification A Methyl 2-methylnicotinate B Methyl 2-(chloromethyl)nicotinate A->B m-CPBA, POCl3 C Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinate B->C 1. NaN3 2. H2, Pd/C 3. (Boc)2O, Et3N D 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid C->D LiOH, THF/H2O

Caption: Overall synthetic workflow for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate

This initial step involves the chlorination of the methyl group of commercially available methyl 2-methylnicotinate. This is achieved via an oxidation-chlorination sequence.

Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
Methyl 2-methylnicotinate151.1610.0 g1.0
m-Chloroperbenzoic acid (m-CPBA)172.5716.3 g1.43
Dichloromethane (DCM)84.93140 mL-
Phosphorus oxychloride (POCl₃)153.33As needed-
Sodium bicarbonate (sat. aq. soln.)84.01As needed-
Ethyl acetate88.11As needed-
Anhydrous sodium sulfate142.04As needed-

Procedure:

  • To a 250 mL round-bottom flask, add methyl 2-methylnicotinate (10.0 g, 66.2 mmol), m-chloroperbenzoic acid (16.3 g, 94.5 mmol), and dichloromethane (140 mL).

  • Stir the mixture at room temperature overnight.

  • Adjust the pH of the reaction mixture to 7-8 with a saturated sodium bicarbonate solution.

  • Extract the organic layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • To the crude residue, carefully add phosphorus oxychloride and heat the mixture. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the excess phosphorus oxychloride under reduced pressure.

  • Carefully pour the residue into ice water and neutralize to a weakly alkaline pH with solid sodium carbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 60 mL).

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • After filtration, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography (ethyl acetate/petroleum ether gradient) to yield methyl 2-(chloromethyl)nicotinate.[6]

Step 2: Synthesis of Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinate

This step involves the conversion of the chloromethyl intermediate to the corresponding amine, followed by in-situ protection with a Boc group.

Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
Methyl 2-(chloromethyl)nicotinate185.61(from Step 1)1.0
Sodium azide (NaN₃)65.011.2 equiv.1.2
Dimethylformamide (DMF)73.09As needed-
Palladium on carbon (10% Pd/C)-catalytic-
Methanol32.04As needed-
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.1 equiv.1.1
Triethylamine (Et₃N)101.191.5 equiv.1.5

Procedure:

  • Dissolve methyl 2-(chloromethyl)nicotinate in DMF and add sodium azide (1.2 equiv.).

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate.

  • Dissolve the crude azide in methanol.

  • To this solution, add 10% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • To the filtrate, add triethylamine (1.5 equiv.) followed by di-tert-butyl dicarbonate (1.1 equiv.).

  • Stir the mixture at room temperature overnight.[7]

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to obtain methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate.

Step 3: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Saponification)

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )AmountEquivalents
Methyl 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinate280.31(from Step 2)1.0
Lithium hydroxide (LiOH)23.952.0 equiv.2.0
Tetrahydrofuran (THF)72.11As needed-
Water18.02As needed-
Hydrochloric acid (1 M)36.46As needed-

Procedure:

  • Dissolve methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (2.0 equiv.) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water.

  • Acidify the aqueous solution to pH 3-4 with 1 M HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate.

  • Collect the precipitate by filtration or dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the final product, 2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid.

Mechanism and Rationale

The Boc protection of the primary amine is a crucial step that proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of di-tert-butyl dicarbonate.[8] The use of a base, such as triethylamine, is to deprotonate the resulting ammonium species, driving the reaction to completion. The tert-butoxycarbonyl group is an excellent protecting group for amines as it is stable to a wide range of nucleophilic and basic conditions, but can be readily removed under acidic conditions.[8][9]

Boc Protection Mechanism cluster_0 Boc Protection of Primary Amine Amine R-NH₂ Intermediate R-NH₂(⁺)-C(=O)O-tBu + ⁻O-C(=O)O-tBu Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate Product R-NH-Boc Intermediate->Product Deprotonation & Collapse Byproducts tBuOH + CO₂ Intermediate->Byproducts

Caption: Simplified mechanism of Boc protection of a primary amine.

Troubleshooting

  • Incomplete Chlorination (Step 1): If the starting material persists, consider increasing the reaction time or the amount of m-CPBA and POCl₃. Ensure the reaction is performed under anhydrous conditions.

  • Low Yield in Boc Protection (Step 2): Ensure the amine is fully formed before the addition of (Boc)₂O. The presence of residual azide may interfere. Ensure adequate base is used to neutralize any acid formed during the reaction.

  • Incomplete Saponification (Step 3): If the ester is not fully hydrolyzed, increase the reaction time or the amount of LiOH. Gentle heating may also be beneficial.

Conclusion

The protocol outlined in this application note provides a reliable and well-documented method for the synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt this procedure for the synthesis of various derivatives, thus facilitating advancements in drug discovery and development.

References

  • CN106458908B - The manufacturing method of 2- amino -6- methylnicotinic acids - Google P
  • Synthesis of 2-aminonicotinic acid - ResearchGate. (URL: [Link])

  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. (URL: [Link])

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (URL: [Link])

  • (PDF) Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

  • Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment | ACS Medicinal Chemistry Letters. (URL: [Link])

  • Nicotinic acid - Wikipedia. (URL: [Link])

  • Dual protection of amino functions involving Boc - RSC Publishing. (URL: [Link])

  • (PDF) Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. (URL: [Link])

  • Amine Protection and Deprotection - Master Organic Chemistry. (URL: [Link])

  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (URL: [Link])

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed. (URL: [Link])

  • Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate - Semantic Scholar. (URL: [Link]

  • PREPARATION OF NICOTINOYL AMINO ACID DERIVATIVES BY FMOC-SOLID PHASE SYNTHESIS AND PRELIMINARY STUDIES ON THE DNA-BINDING PROPER. (URL: [Link])

  • Nicotinic acid derivatives: Application and uses, review - ResearchGate. (URL: [Link])

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC - NIH. (URL: [Link])

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (URL: [Link])

Sources

using 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid in solid-phase peptide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development. These unnatural building blocks can introduce unique structural constraints, enhance metabolic stability, and provide novel pharmacophoric features. 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a versatile building block that introduces a functionalized pyridine moiety into a peptide backbone. The pyridine ring acts as a rigid scaffold, while the Boc-protected aminomethyl group offers a site for post-synthetic modification or conjugation. Peptides incorporating nicotinic acid and its derivatives have been explored for a range of therapeutic applications, including their potential as enzyme inhibitors and for creating novel peptide-based materials.[1][2]

This guide provides a comprehensive overview and detailed protocols for the efficient incorporation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Key Features and Strategic Considerations

Incorporating 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid presents unique considerations compared to standard proteinogenic amino acids. Understanding these is critical for a successful synthesis.

  • Steric Hindrance: The substituted pyridine ring can present moderate steric hindrance at the carboxylic acid site. This can slow down the coupling reaction, necessitating the use of more potent activation reagents and potentially longer reaction times to ensure complete acylation of the resin-bound amine.

  • Racemization Potential: As with many non-standard amino acids, the risk of racemization during the activation step must be considered. The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization.[3][4] The choice of coupling reagents and additives is crucial to suppress this side reaction.

  • Pyridine Nitrogen Reactivity: The lone pair of electrons on the pyridine nitrogen is generally not reactive under standard SPPS coupling conditions. However, it is a point of consideration, as highly reactive intermediates could potentially interact with it. Standard uronium/aminium or carbodiimide-based coupling methods are generally safe.

  • Solubility: While most protected amino acids have good solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-methylpyrrolidone (NMP), it is prudent to ensure complete dissolution of the building block before adding it to the reaction vessel.[5][6] NMP is often a superior solvent for difficult or aggregation-prone sequences.[5]

  • Protecting Group Strategy: The use of the tert-Butoxycarbonyl (Boc) group for the aminomethyl side chain is fully compatible with the standard Fmoc/tBu SPPS strategy. The Boc group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and is cleaved concomitantly with other tBu-based side-chain protecting groups and the resin linker during the final acidolytic cleavage step with trifluoroacetic acid (TFA).[7][8]

Materials and Reagents

  • 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

  • Fmoc-compatible solid support (e.g., Rink Amide resin for C-terminal amides, Wang or 2-Chlorotrityl resin for C-terminal acids)[9]

  • Standard Fmoc-protected amino acids

  • Solvents: High-purity, amine-free DMF or NMP; Dichloromethane (DCM)[5][9]

  • Fmoc Deprotection: 20% (v/v) Piperidine in DMF[8]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

  • Additives/Bases:

    • Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) or HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Washing Solvents: Isopropanol (IPA), Methanol (MeOH)

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v) or a simpler TFA/Water/Triisopropylsilane (TIS) cocktail (95:2.5:2.5 v/v)[10][11]

  • Precipitation: Cold diethyl ether

Experimental Protocols

The following protocols are designed for a standard manual synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Protocol 1: Resin Preparation and Swelling
  • Place the resin (0.1 mmol substitution) into a fritted reaction vessel.

  • Add DMF or NMP (approx. 10 mL/g of resin) to the vessel.

  • Allow the resin to swell at room temperature for at least 30-60 minutes with gentle agitation.

  • Drain the solvent by filtration.

Protocol 2: Standard N-α-Fmoc Deprotection

This step is performed on the resin-bound amino acid preceding the introduction of the nicotinic acid derivative.

  • Add a solution of 20% piperidine in DMF (5 mL) to the swollen resin.

  • Agitate for 3 minutes and drain.

  • Add a fresh 5 mL portion of 20% piperidine in DMF.

  • Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Core Protocol: Coupling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Due to potential steric hindrance, a potent activating agent is recommended. The use of HATU is detailed below as it is highly efficient and known to suppress racemization. An alternative, cost-effective method using DIC/Oxyma is also provided.

Method A: High-Efficiency Coupling with HATU

Causality: HATU forms a highly reactive OAt-ester with the carboxylic acid, which reacts efficiently with the resin-bound amine. The presence of a hindered, non-nucleophilic base like DIPEA is essential for the activation process while minimizing side reactions.[12]

  • Pre-activation: In a separate vial, dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF (approx. 2 mL).

  • Add DIPEA (8 eq., 0.8 mmol) to the solution.

  • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature. For difficult sequences, this time can be extended overnight.

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally DMF (3 x 10 mL).

Method B: Carbodiimide-Based Coupling with DIC/Oxyma

Causality: The DIC/Oxyma combination is an effective and lower-cost alternative that minimizes racemization. DIC activates the carboxylic acid, and Oxyma acts as a trapping agent to form a reactive ester, preventing the formation of the racemization-prone oxazolone intermediate.[13]

  • Solution Preparation: In a separate vial, dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (4 eq., 0.4 mmol) and Oxyma Pure (4 eq., 0.4 mmol) in DMF (approx. 2 mL).

  • Coupling: Add the solution to the deprotected resin.

  • Add DIC (4 eq., 0.4 mmol) to the resin slurry.

  • Agitate the mixture for 3-6 hours at room temperature.

  • Monitoring and Washing: Follow steps 6 and 7 from Method A.

Protocol 3: Peptide Chain Elongation

After successfully coupling the nicotinic acid derivative, continue the peptide synthesis by repeating the standard Fmoc deprotection (Protocol 2) and coupling cycles for the subsequent amino acids.

Protocol 4: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group on the aminomethyl moiety.

Safety Precaution: Always perform this procedure in a well-ventilated fume hood, as TFA is highly corrosive.

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under a stream of nitrogen or in vacuo for 15 minutes.

  • Prepare the cleavage cocktail. For most peptides, a TFA/TIS/Water (95:2.5:2.5) mixture is sufficient. TIS acts as a cation scavenger.

  • Add the cleavage cocktail (approx. 5-10 mL) to the dry resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the TFA filtrate into a clean conical tube.

  • Wash the resin with a small additional volume of TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40-50 mL) of ice-cold diethyl ether. A white precipitate should form.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.

Visualization of Key Processes

G cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin Start: Dry Resin Swell Swell in DMF/NMP Resin->Swell 30-60 min Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Start Synthesis Wash1 DMF Wash Deprotect->Wash1 Couple Couple Nicotinic Acid Derivative (e.g., HATU/DIPEA) Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Wash2->Deprotect Repeat for Next AA Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave End of Synthesis Precipitate Precipitate in Cold Ether Cleave->Precipitate Purify Purify (RP-HPLC) Precipitate->Purify

Caption: SPPS Workflow for Nicotinic Acid Derivative.

Caption: HATU-mediated coupling reaction mechanism.

Quantitative Data Summary

ParameterRecommended ConditionRationale & Notes
Amino Acid Equivalents 3-5 eq.Ensures the reaction is driven to completion. Excess is removed by washing.
Coupling Reagent Equiv. 3-5 eq. (or slightly less than AA)For HBTU/HATU, using slightly less (e.g., 0.95 eq.) can prevent side reactions.[14]
Base Equivalents (DIPEA) 2x the equivalents of AANeutralizes the ammonium salt formed and facilitates the activation reaction.
Fmoc Deprotection Time 2-3 min + 10-15 minA two-step deprotection ensures complete removal of the Fmoc group.
Coupling Time (HATU) 2-4 hoursMay require extension based on sequence difficulty and monitoring (Kaiser test).
Coupling Time (DIC/Oxyma) 3-6 hoursCarbodiimide reactions are typically slower than those with uronium/aminium salts.
Cleavage Time (TFA) 2-3 hoursSufficient for most standard resins and tBu/Boc protecting groups.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test)1. Insufficient reaction time.2. Steric hindrance.3. Peptide aggregation on resin.4. Poor quality reagents/solvents.1. Extend the coupling time or perform a second coupling with fresh reagents.2. Switch to a more potent coupling reagent (e.g., HATU if using DIC/Oxyma).3. Switch solvent from DMF to NMP; sonicate during coupling.4. Use fresh, high-purity, amine-free DMF.
Low Final Yield 1. Incomplete coupling at one or more steps.2. Premature cleavage from the resin.3. Loss of peptide during precipitation/workup.1. Optimize coupling conditions for difficult residues (double coupling, stronger reagents).2. Ensure the correct resin/linker was used for the intended strategy.3. Ensure ether is sufficiently cold; minimize transfer losses.
Unexpected Peaks in HPLC 1. Racemization during coupling.2. Deletion sequences from incomplete coupling.3. Side reactions during final cleavage.1. Use a racemization-suppressing additive like Oxyma or HOBt. Avoid pre-activation for extended periods. Use a less hindered base like 2,4,6-collidine.[13]2. Implement capping with acetic anhydride after difficult couplings to terminate unreacted chains.3. Ensure the correct scavenger cocktail is used for the peptide sequence.

References

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(3), 128-143. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis. [Link]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254. [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Al Musaimi, O., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6567. [Link]

  • Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Pennington, M.W., Dunn, B.M. (eds) Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. [Link]

  • Martin, V., et al. (2020). Solubility of amino acid (AA) derivatives in DMF, neat green solvents and selected binary mixtures. Figshare. [Link]

  • Fields, G.B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. University of Minnesota. [Link]

  • Bochemin. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • EMD Millipore Corporation. (n.d.). Fmoc Resin Cleavage and Deprotection. [Link]

  • Subirós-Funosas, R., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(11), 3165. [Link]

  • Akaji, K., et al. (1999). A Racemization-Free Coupling Method for Peptides Having N-Methylamino Acids at the Carboxy-Termini. Chemical and Pharmaceutical Bulletin, 47(1), 35-40. [Link]

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. [Link]

Sources

Incorporation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Pyridine-Based Scaffolds

The transition from native peptides to peptidomimetics is driven by the need to overcome inherent pharmacokinetic limitations, such as rapid proteolytic degradation and poor oral bioavailability[1]. To address these challenges, researchers introduce conformationally restricted building blocks that lock the peptide into its bioactive secondary structure.

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Boc-AMN-OH) is a highly specialized, rigid γ -amino acid surrogate. Featuring a pyridine ring substituted with a carboxylic acid at the 3-position and a Boc-protected aminomethyl group at the 2-position, this scaffold acts as a dipeptide isostere[2]. The inclusion of the pyridine nucleus is not merely structural; the pyridine nitrogen acts as a built-in hydrogen-bond acceptor. This feature is critical for nucleating intramolecular hydrogen bonds with adjacent amide protons, thereby inducing highly stable β -turns or multi-helical foldamer structures[3]. Furthermore, the aromatic backbone is entirely unrecognized by native proteases, dramatically enhancing the metabolic half-life of the resulting drug candidate[4].

Structural Impact and Physicochemical Profile

Understanding the physical parameters of Boc-AMN-OH is essential for predicting its behavior during Solid-Phase Peptide Synthesis (SPPS) and its ultimate effect on the folded peptidomimetic.

Table 1: Physicochemical and Structural Profile of Boc-AMN-OH

PropertySpecification / Impact
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Scaffold Classification Conformationally restricted γ -amino acid / Dipeptide isostere
Hydrogen Bonding Pyridine nitrogen serves as a strong H-bond acceptor
Secondary Structure Induction Promotes β -strand extended conformations and β -turns
Proteolytic Stability Confers absolute resistance to endopeptidases at the insertion site

Experimental Design: Causality in Synthetic Strategy

Incorporating a pyridine-3-carboxylic acid derivative into a peptide chain presents specific chemical challenges. The electron-withdrawing nature of the pyridine ring reduces the electrophilicity of the activated carbonyl, making standard carbodiimide couplings (e.g., DIC/HOBt) sluggish and prone to incomplete reactions[2].

Causality behind Reagent Selection: To overcome this low reactivity, highly efficient uronium/aminium salts such as HATU paired with a strong tertiary amine base (DIPEA ) are mandatory. HATU rapidly converts the sluggish nicotinic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the acylation of the resin-bound amine to completion.

Causality behind Protecting Group Strategy: Because the building block utilizes a Boc (tert-butyloxycarbonyl) protecting group on its primary amine, it dictates the overarching SPPS strategy:

  • Boc-SPPS: The molecule can be seamlessly integrated into any position within a standard Boc-SPPS workflow using Merrifield or PAM resins, followed by global cleavage using anhydrous HF[5].

  • Fmoc-SPPS (N-Terminal Capping): If utilizing standard Fmoc-SPPS (which relies on acid-labile resins like Wang or Rink Amide), the Boc-AMN-OH block must be coupled as the final N-terminal residue . This is because the strong acid (TFA) required to remove the Boc group would prematurely cleave the peptide from an Fmoc-compatible resin if placed internally[5].

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Activation Pre-activation: Boc-AMN-OH + HATU/DIPEA (3 mins, DMF) Start->Activation Coupling Coupling Reaction (2-4 hours, 25°C) Activation->Coupling Validation Kaiser Test (Self-Validation) Coupling->Validation Validation->Coupling If Positive (Double Couple) Cleavage Global Cleavage & Boc Deprotection (TFA or HF) Validation->Cleavage If Negative (Blue->Yellow) Product Purified Peptidomimetic Cleavage->Product

Workflow for the solid-phase incorporation and validation of Boc-AMN-OH.

Self-Validating Protocols

Protocol A: Solid-Phase Coupling of Boc-AMN-OH

This protocol is optimized for coupling Boc-AMN-OH to the free N-terminus of a resin-bound peptide (0.1 mmol scale).

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol)

  • Boc-AMN-OH (0.3 mmol, 3.0 equivalents)

  • HATU (0.29 mmol, 2.9 equivalents)

  • DIPEA (0.6 mmol, 6.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

Step-by-Step Procedure:

  • Resin Swelling: Swell the peptide-resin in 5 mL of DMF for 30 minutes to maximize the accessibility of the reactive sites. Drain the solvent.

  • Pre-Activation (Critical Step): In a separate vial, dissolve Boc-AMN-OH (75.7 mg) and HATU (110.3 mg) in 2 mL of DMF. Add DIPEA (104.5 µL). Vortex the mixture for exactly 3 minutes. Note: Using 2.9 eq of HATU relative to 3.0 eq of the amino acid prevents the excess HATU from capping the resin-bound amine via guanidinylation.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at room temperature for 2 to 4 hours. Pyridine-carboxylic acids require extended coupling times compared to aliphatic amino acids[2].

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 × 5 mL) and DCM (3 × 5 mL) to remove unreacted reagents.

  • System Validation (Kaiser Test): Take a few beads and perform a Kaiser (ninhydrin) test.

    • Pass: Beads and solution remain yellow (complete acylation). Proceed to Protocol B.

    • Fail: Beads turn dark blue (incomplete acylation). Repeat steps 2-4 (Double Coupling) before proceeding.

Table 2: Comparative Coupling Efficiencies for Pyridine-3-Carboxylic Acids

Coupling ReagentBaseEquivalentsReaction TimeTypical Yield / Efficiency
HATU DIPEA3.02 hours>98% (Recommended)
PyBOP NMM3.04 hours~85% (Requires double coupling)
DIC / Oxyma None4.012 hours~70% (Prone to aggregation)
Protocol B: Global Cleavage and Deprotection

If Boc-AMN-OH was coupled as the final N-terminal residue on an Fmoc-compatible acid-labile resin (e.g., Rink Amide), the Boc group and the peptide-resin linkage can be cleaved simultaneously.

  • Cleavage Cocktail Preparation: Prepare a solution of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5 v/v). Causality: TIS and water act as carbocation scavengers to prevent the re-alkylation of nucleophilic side chains (like Trp, Tyr, or Cys) by the liberated tert-butyl cations from the Boc group[5].

  • Reaction: Add 3 mL of the cleavage cocktail to the resin. Agitate for 2 hours at room temperature.

  • Isolation: Filter the resin and collect the flow-through. Concentrate the TFA solution under a stream of nitrogen to approximately 0.5 mL.

  • Precipitation: Add the concentrated solution dropwise into 10 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated peptidomimetic. Wash the pellet twice with cold ether and dry under a vacuum.

Interaction_Pathway Scaffold Boc-AMN-OH Incorporation Rigidity Conformational Restriction (β-turn) Scaffold->Rigidity Restricts Dihedrals Protease Endopeptidase Evasion Rigidity->Protease Steric Shielding Receptor Optimized Receptor Binding (e.g., Akt) Rigidity->Receptor Pre-organized State Efficacy Enhanced In Vivo Efficacy Protease->Efficacy Receptor->Efficacy

Logical pathway demonstrating how the Boc-AMN scaffold translates to in vivo efficacy.

Conclusion

The strategic incorporation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid transforms highly flexible, metabolically vulnerable peptides into rigid, target-specific peptidomimetics[4]. By utilizing optimized HATU-mediated coupling protocols and rigorous self-validating steps, researchers can seamlessly integrate this advanced building block into standard solid-phase workflows, unlocking new avenues in rational drug design and foldamer development[3].

References

  • Boc Solid Phase Peptide Synthesis - ChemPep. chempep.com.
  • Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
  • Synthesis of β-turn and pyridine based peptidomimetics - Diva-portal.org. diva-portal.org.
  • Parallel Homochiral and Anti‐Parallel Heterochiral Hydrogen‐Bonding Interfaces in Multi‐Helical Abiotic Foldamers - PMC. nih.gov.
  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt - PMC. nih.gov.

Sources

Synthesizing Novel Enzyme Inhibitors Utilizing 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: A Detailed Guide

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of enzyme inhibitors using 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid as a key building block. This versatile scaffold offers a unique combination of a rigid pyridine core and a flexible, protected aminomethyl side chain, making it an attractive starting point for the development of targeted therapeutics. We will delve into the rationale behind its use, provide a step-by-step synthetic protocol for a representative enzyme inhibitor, and outline the subsequent bioanalytical methods for its characterization and evaluation.

Introduction: The Strategic Advantage of the 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Scaffold

The quest for potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The choice of the initial chemical scaffold is a critical decision that dictates the synthetic feasibility, physicochemical properties, and ultimately, the biological activity of the final compounds. 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid has emerged as a valuable starting material for several key reasons:

  • Structural Rigidity and Pre-organization: The pyridine ring provides a rigid core that can effectively orient substituents into the binding pockets of target enzymes, minimizing the entropic penalty upon binding and potentially increasing potency.

  • Versatile Functional Handles: The molecule possesses two key functional groups for synthetic elaboration: a carboxylic acid and a Boc-protected amine. The carboxylic acid is primed for amide bond formation, a ubiquitous linkage in drug molecules, allowing for the introduction of diverse chemical moieties.

  • Modulation of Physicochemical Properties: The nicotinic acid core can influence the solubility, polarity, and pharmacokinetic properties of the resulting inhibitor. The nitrogen atom in the pyridine ring can also participate in hydrogen bonding interactions with the target protein.

  • Controlled Synthesis: The tert-Butoxycarbonyl (Boc) protecting group on the aminomethyl side chain allows for selective and controlled chemical transformations. It is stable under many reaction conditions used for modifying the carboxylic acid and can be readily removed under acidic conditions to unmask the primary amine for further functionalization.

This guide will focus on a practical application of this scaffold in the synthesis of a potent and selective inhibitor of a key enzyme implicated in disease.

Application Protocol: Synthesis of a Novel Kinase Inhibitor

This section details the synthesis of a representative kinase inhibitor, "Inhibitor-X," starting from 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Overall Synthetic Workflow

The synthesis of Inhibitor-X proceeds through a two-step sequence: an initial amide coupling reaction followed by the deprotection of the Boc group.

G A 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid C Amide Coupling (e.g., HATU, DIPEA) A->C B Amine Coupling Partner (e.g., Aniline derivative) B->C D Boc-Protected Intermediate C->D Formation of Amide Bond E Deprotection (e.g., TFA) D->E F Final Kinase Inhibitor (Inhibitor-X) E->F Removal of Boc Group

Caption: Synthetic workflow for Inhibitor-X.

Materials and Reagents
ReagentSupplierPurity
2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acidSigma-Aldrich≥97%
4-AnilinoanilineAcros Organics98%
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)Combi-Blocks≥98%
DIPEA (N,N-Diisopropylethylamine)Alfa Aesar99%
DMF (N,N-Dimethylformamide), anhydrousSigma-Aldrich99.8%
Dichloromethane (DCM), anhydrousFisher Chemical99.8%
Trifluoroacetic acid (TFA)Oakwood99%
Diethyl etherVWR Chemicals99.5%
Saturated aqueous sodium bicarbonate solution--
Brine--
Anhydrous magnesium sulfate--
Step-by-Step Synthesis Protocol

Step 1: Amide Coupling to form tert-butyl ((3-(4-anilinophenylcarbamoyl)pyridin-2-yl)methyl)carbamate

This step involves the formation of an amide bond between the carboxylic acid of the starting material and the amino group of 4-anillinoaniline using HATU as the coupling agent.

  • To a dry 100 mL round-bottom flask under an argon atmosphere, add 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (2.52 g, 10 mmol) and anhydrous DMF (40 mL).

  • Stir the solution until all the solid has dissolved.

  • Add 4-anilinoaniline (1.84 g, 10 mmol) and HATU (4.18 g, 11 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.49 mL, 20 mmol) dropwise to the reaction mixture over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Once the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 20% to 50% ethyl acetate in hexanes) to afford the Boc-protected intermediate as a pale yellow solid.

Step 2: Boc Deprotection to yield 2-(aminomethyl)-N-(4-anilinophenyl)nicotinamide (Inhibitor-X)

The final step involves the removal of the Boc protecting group to yield the primary amine of the target inhibitor.

  • Dissolve the Boc-protected intermediate (from Step 1) in dichloromethane (DCM, 30 mL) in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 15 mL) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the deprotection by TLC (eluent: 9:1 DCM/methanol).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield Inhibitor-X as its trifluoroacetate salt.

Characterization and Biological Evaluation

Structural Confirmation

The identity and purity of the synthesized Inhibitor-X should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Enzyme Inhibition Assay

The inhibitory activity of Inhibitor-X against its target kinase is determined using an in vitro kinase assay.

Protocol: In Vitro Kinase Inhibition Assay

  • Prepare a stock solution of Inhibitor-X in DMSO.

  • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.

  • In a 96-well plate, add the kinase enzyme, a fluorescently labeled peptide substrate, and ATP to initiate the phosphorylation reaction.

  • Add the different concentrations of Inhibitor-X to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the reaction by adding a solution of EDTA.

  • Measure the fluorescence of each well using a plate reader. The decrease in fluorescence corresponds to the inhibition of kinase activity.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Assay Components cluster_1 Reaction & Detection A Kinase Enzyme E Phosphorylation A->E B Peptide Substrate B->E C ATP C->E D Inhibitor-X (Varying Conc.) D->E Inhibition F Fluorescence Measurement E->F G IC50 Determination F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Conclusion

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid serves as a highly effective and versatile scaffold for the synthesis of enzyme inhibitors. The presented protocol for the synthesis of a novel kinase inhibitor, Inhibitor-X, highlights a straightforward and robust synthetic route. The strategic use of the Boc protecting group allows for controlled and efficient chemical modifications. The subsequent biological evaluation provides a clear pathway to assess the potency and efficacy of the newly synthesized compounds. This guide provides a solid foundation for researchers to explore the potential of this valuable building block in the development of novel therapeutics targeting a wide range of enzymes.

References

  • Montalbetti, C. A. G. N.; Falque, V. Amide bond formation and peptide coupling. Tetrahedron2005 , 61 (46), 10827-10852. [Link]

  • Carpino, L. A.; El-Faham, A. The (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium Hexafluorophosphate (PyAOP)/1-Hydroxy-7-azabenzotriazole (HOAt) System: A New Generation of Reagents for Peptide Synthesis. J. Org. Chem.1994 , 59 (4), 695–698. [Link]

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999. [Link]

  • Cohen, P. Protein kinases--the major drug targets of the twenty-first century? Nat. Rev. Drug Discov.2002 , 1 (4), 309–315. [Link]

Application Notes and Protocols: Cross-Coupling Reactions of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. The specific building block, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, and its derivatives, offer a unique combination of functionalities: a sterically accessible pyridine nitrogen, a protected primary amine, and a carboxylic acid. This arrangement provides multiple vectors for molecular elaboration. However, the true power of this scaffold is unlocked through the strategic functionalization of the pyridine ring itself via transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of key palladium-catalyzed cross-coupling protocols—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—applied to a representative halogenated precursor, 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid . We will delve into the rationale behind protocol design, provide detailed step-by-step methodologies, and discuss the critical parameters that ensure reaction success.

The Foundational Catalytic Cycle

At the heart of palladium-catalyzed cross-coupling lies a well-defined catalytic cycle.[1] Understanding this cycle is paramount for troubleshooting and optimizing reactions. The process universally involves three key steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[1][2]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the pyridine substrate, forming a Pd(II) complex. This is often the rate-limiting step.[2]

  • Transmetalation: The organic group from the coupling partner (e.g., an organoboron species in Suzuki coupling) is transferred to the palladium center, displacing the halide.[1]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst to re-enter the cycle.[1][2]

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Coupling Ar-Pd(II)-R L_n Transmetal->PdII_Coupling RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Ar_R Ar-R RedElim->Ar_R ArX Ar-X ArX->OxAdd R_M R-M R_M->Transmetal

General Palladium Cross-Coupling Catalytic Cycle.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile and widely used cross-coupling method for creating carbon-carbon bonds, valued for its mild conditions and the low toxicity of its boron-based reagents.[1]

Scientific Rationale

When coupling an aryl boronic acid with our model substrate, 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid, several factors guide our choices:

  • Catalyst/Ligand System: While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems can activate them effectively.[3] A combination of a palladium source like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand (e.g., PCy₃, SPhos) is often required to facilitate the challenging oxidative addition step.[4]

  • Base: A base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[1][4] Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent choices as they are strong enough for activation but generally do not cause hydrolysis of the Boc-protecting group or the ester if the nicotinic acid were derivatized.[1]

  • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is necessary. Toluene or dioxane with an aqueous phase is a standard and effective choice.[5]

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Boronic Acid, & Base add_catalyst Add Pd Catalyst & Ligand start->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent degas Degas Mixture (Ar sparge) add_solvent->degas heat Heat to 80-110 °C degas->heat monitor Monitor by TLC / LC-MS heat->monitor quench Quench & Dilute (H₂O, EtOAc) monitor->quench extract Separate & Extract Aqueous Layer quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Protocol: Suzuki-Miyaura Coupling

Reaction: Coupling of 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid with Phenylboronic Acid

ParameterConditionRationale
Palladium Source Pd(OAc)₂ (2-5 mol%)Common, reliable Pd(II) precatalyst that is reduced in situ to active Pd(0).
Ligand SPhos (4-10 mol%)A bulky, electron-rich Buchwald ligand effective for activating aryl chlorides.
Base K₃PO₄ (2.0-3.0 equiv.)Effective base for boronate formation with minimal side reactions.[1]
Solvent Toluene/H₂O (10:1 v/v)Biphasic system to dissolve both organic and inorganic components.
Temperature 100 °CElevated temperature is typically required for the activation of aryl chlorides.
Atmosphere Nitrogen or ArgonPrevents oxidation and degradation of the Pd(0) catalyst.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • In a separate vial, pre-mix Pd(OAc)₂ (0.03 equiv.) and SPhos (0.06 equiv.) in a small amount of the reaction solvent.

  • Add the catalyst premix to the Schlenk flask.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add degassed toluene and water (10:1 ratio, to a final substrate concentration of ~0.1 M).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate and water.

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography to yield the desired biaryl product.

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction provides a powerful method for constructing C(sp²)–C(sp) bonds, linking terminal alkynes to aryl halides.[6][7] This reaction is invaluable for creating rigid linkers in drug molecules or for providing a synthetic handle for further transformations like click chemistry.

Scientific Rationale

The classic Sonogashira coupling employs a dual-catalyst system.[1][6]

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species performs the oxidative addition and reductive elimination steps.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to activate the terminal alkyne by forming a copper acetylide intermediate. This species then undergoes transmetalation with the Pd(II) complex.[1]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves both to scavenge the HX acid produced during the reaction and to act as the solvent in many cases.[1]

  • Copper-Free Variants: A significant drawback of the classic method is the potential for alkyne homocoupling (Glaser coupling), promoted by the copper catalyst and oxygen.[8] To mitigate this, copper-free protocols have been developed, which rely on highly active palladium catalysts and different bases.[1]

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Pd Catalyst, Ligand, & CuI (if used) add_solvent Add Solvent & Amine Base start->add_solvent degas Degas Mixture (Ar sparge) add_solvent->degas add_alkyne Add Terminal Alkyne degas->add_alkyne stir Stir at RT - 60 °C add_alkyne->stir monitor Monitor by TLC / LC-MS stir->monitor filter Filter through Celite monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

Experimental workflow for a Sonogashira coupling reaction.
Detailed Protocol: Copper-Free Sonogashira Coupling

Reaction: Coupling of 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid with Phenylacetylene

ParameterConditionRationale
Palladium Source Pd(PPh₃)₄ (5 mol%)A reliable Pd(0) catalyst source suitable for many couplings.
Ligand PPh₃ (included in catalyst)Triphenylphosphine is a standard, effective ligand for this transformation.
Base Triethylamine (TEA, 3 equiv.)Acts as both the base and a co-solvent.[1]
Solvent THF or DioxaneAprotic solvent to ensure solubility of all components.
Temperature 60 °CMild heating is often sufficient, especially with more reactive halides.
Atmosphere Nitrogen or ArgonCritical to prevent oxidative homocoupling of the alkyne.[8]

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid (1.0 equiv.) and Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF (or Dioxane) to a concentration of ~0.1 M, followed by triethylamine (3.0 equiv.).

  • Add phenylacetylene (1.5 equiv.) via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove palladium salts.

  • Wash the organic solution with saturated aqueous NH₄Cl, then brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and high-yielding method for C-N bond formation.[9][10] It is a cornerstone of modern pharmaceutical synthesis.

Scientific Rationale

This reaction requires a carefully selected set of conditions to be successful, particularly with a multifunctional substrate.

  • Catalyst/Ligand System: This is the most critical parameter. The reaction requires bulky, electron-rich phosphine ligands (known as Buchwald ligands, e.g., XPhos, BrettPhos) that promote both the oxidative addition and the rate-limiting reductive elimination step.[1][10] Pre-formed palladium-ligand complexes (precatalysts) are often used to ensure the generation of the active catalytic species.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11] Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. The choice of base must be made carefully to avoid reaction with other functional groups; for instance, NaOtBu can potentially hydrolyze esters.[11]

  • Solvent: Anhydrous, aprotic polar solvents like toluene, dioxane, or THF are standard.[11]

Buchwald_Workflow cluster_prep Reaction Preparation (Glovebox) cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Substrate, Amine, Base, Pd Precatalyst, & Ligand add_solvent Add Anhydrous Solvent start->add_solvent seal_heat Seal Vessel & Heat to 80-120 °C add_solvent->seal_heat Remove from Glovebox monitor Monitor by LC-MS seal_heat->monitor quench Cool, Quench with sat. NH₄Cl monitor->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify (Chromatography) extract->purify

Experimental workflow for a Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination

Reaction: Coupling of 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid with Aniline

ParameterConditionRationale
Palladium Source Pd₂(dba)₃ (2 mol%)A common and effective Pd(0) source.
Ligand XPhos (5 mol%)A highly effective, general ligand for C-N coupling with aryl chlorides.[1]
Base NaOtBu (1.5 equiv.)Strong, non-nucleophilic base for deprotonating the amine.[12]
Solvent Toluene (anhydrous)Standard solvent for this transformation.
Temperature 110 °CNecessary to overcome the activation barrier for both oxidative addition and reductive elimination.
Atmosphere Nitrogen or ArgonAbsolutely critical due to the sensitivity of the catalyst and base to air and moisture.

Step-by-Step Procedure:

  • Inside a glovebox, add 6-chloro-2-(((tert-butoxycarbonyl)amino)methyl)nicotinic acid (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), XPhos (0.05 equiv.), and NaOtBu (1.5 equiv.) to a vial suitable for heating (e.g., a microwave vial).

  • Add aniline (1.2 equiv.) followed by anhydrous toluene (~0.1 M).

  • Seal the vial tightly, remove it from the glovebox, and place it in a preheated oil bath at 110 °C.

  • Stir the reaction for 12-24 hours.

  • Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully uncap the vial and quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude material by flash column chromatography to obtain the desired N-aryl product.

Conclusion

The functionalized nicotinic acid scaffold is a powerful platform for generating diverse molecular architectures. By leveraging modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig, researchers can efficiently introduce aryl, alkynyl, and amino substituents onto the pyridine core. Success in these endeavors hinges on a rational selection of catalyst, ligand, base, and solvent, tailored to the specific reactivity of the coupling partners and the functional groups present on the substrate. The protocols outlined herein provide a robust starting point for the exploration and application of these critical transformations in drug discovery and development.

References

  • Cross-Coupling Reactions Guide. Google Cloud.
  • Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. ChemRxiv. [Link]

  • WO2017211543A1 - New menthyl nicotinate synthesis process.
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. PMC. [Link]

  • Nicotinic acid derivatives: Application and uses, review. ResearchGate. [Link]

  • Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. PMC. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. PMC. [Link]

  • N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. ResearchGate. [Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry. [Link]

  • JP5591714B2 - Ligands for transition metal catalyzed cross coupling and methods of use thereof.
  • Mannich bases in medicinal chemistry and drug design. PMC. [Link]

  • Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PMC. [Link]

  • Nickel and palladium catalysed cross-coupling: Factors effecting the oxidative addition step. ScienceDirect. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. ResearchGate. [Link]

  • Carbonylative Cross-coupling/Aminocarbonylation/Basics/Mechanism/Types/Examples/ChemOrgChem. YouTube. [Link]

  • Synthesis of 2-aminothiazoles from methylcarbonyl compounds using a Fe3O4 nanoparticle-N-halo reagent catalytic system. RSC Publishing. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. PMC. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

troubleshooting incomplete Boc deprotection of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and scientists encountering difficulties during the tert-butyloxycarbonyl (Boc) deprotection of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid .

Removing a Boc group from this specific structural motif presents unique chemical challenges. The presence of both a basic pyridine ring and an acidic carboxylic acid fundamentally alters the reaction kinetics and the physical properties of the resulting product. This guide provides a mechanistic breakdown of these failures and field-validated protocols to ensure complete conversion and high isolated yields.

Diagnostic Workflow

BocTroubleshooting Start Incomplete Boc Deprotection Detected by TLC/LC-MS CheckCause Identify Root Cause Start->CheckCause BaseEffect Pyridine Buffering Effect (Consumes Acid) CheckCause->BaseEffect Zwitterion Zwitterion Formation (Lost in Aqueous Workup) CheckCause->Zwitterion FixBase Increase Acid Equivalents (e.g., 50% TFA or 4M HCl) BaseEffect->FixBase FixZwitt Non-Aqueous Isolation (Evaporation & Trituration) Zwitterion->FixZwitt AltMethod Alternative Methods (Oxalyl Chloride / Thermal) FixBase->AltMethod If side reactions occur

Diagnostic workflow for troubleshooting Boc deprotection of pyridine-containing amino acids.

Frequently Asked Questions (FAQs)

Q1: Why does my standard TFA/DCM protocol leave significant unreacted starting material? A1: The primary cause of incomplete deprotection in 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is the basicity of the pyridine ring. The pyridine nitrogen acts as an internal base, rapidly protonating to form a pyridinium salt upon the initial addition of acid[1]. This buffering effect drastically reduces the effective acidity of the reaction medium, preventing the protonation of the Boc carbonyl oxygen—the critical first mechanistic step required for tert-butyl cation elimination. To overcome this, you must increase the acid concentration significantly (e.g., using a 1:1 v/v mixture of TFA:DCM or >10 equivalents of acid)[1].

Q2: TLC shows the starting material is completely consumed, but my isolated yield is near zero. What happened? A2: This is a classic false negative caused by the isolation methodology rather than a reaction failure. The fully deprotected product, 2-(aminomethyl)nicotinic acid, possesses a basic primary amine, a basic pyridine nitrogen, and an acidic carboxylic acid. During a standard aqueous workup (e.g., neutralizing with aqueous NaHCO₃), the molecule forms a highly polar zwitterion. This zwitterionic species is extremely water-soluble and will not partition into organic solvents like dichloromethane or ethyl acetate, leading to massive product loss in the aqueous layer[2]. Solution: Avoid aqueous workup entirely. Evaporate the reaction mixture to dryness and use non-aqueous trituration to isolate the product as a salt[2].

Q3: Are there alternative deprotection methods if high concentrations of TFA cause side reactions? A3: Yes. If standard TFA conditions are problematic, consider these validated alternatives:

  • Anhydrous HCl in Dioxane: Using 4M HCl in 1,4-dioxane is highly effective. It overcomes the buffering effect, and the deprotected amine often precipitates directly out of solution as a hydrochloride salt, driving the reaction to completion and simplifying isolation[1].

  • Oxalyl Chloride in Methanol: A milder alternative that generates HCl in situ. This method is excellent for sensitive substrates and typically reaches completion within 1-4 hours at room temperature[1].

  • Thermal Deprotection: Heating the substrate in a high-boiling solvent or water without added acid can thermally cleave the Boc group, though this may require optimization to prevent thermal degradation[3].

Quantitative Data: Deprotection Conditions Comparison

The following table summarizes the expected outcomes of various deprotection strategies when applied to pyridine-carboxylic acid derivatives.

Deprotection MethodReagentsTempTimeExpected OutcomeMechanistic Note
Standard Acid 20% TFA in DCM25°C2 h< 30% ConversionPyridine buffers acid; insufficient protonation of Boc.
High-Conc Acid 50% TFA in DCM25°C1-2 h> 90% YieldOvercomes buffering; requires non-aqueous isolation.
Anhydrous HCl 4M HCl in Dioxane25°C30 min> 95% YieldProduct precipitates as HCl salt, driving completion.
In Situ HCl Oxalyl Chloride / MeOH25°C1-4 h85-95% YieldMild alternative; generates HCl without bulk strong acid.
Experimental Protocols
Protocol 1: High-Concentration TFA Deprotection with Non-Aqueous Isolation

This protocol is a self-validating system: by completely avoiding water, you eliminate the variable of zwitterion-induced product loss, ensuring that any missing mass is strictly due to reaction kinetics.[1][2]

  • Preparation: Dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of ~0.1 M.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:1 v/v ratio of DCM:TFA (ensuring >10 equivalents of TFA).

  • Reaction: Stir at 0°C for 30 minutes, then allow the reaction to warm to room temperature. Monitor via LC-MS or TLC (ninhydrin stain) until the starting material is consumed (typically 1-2 hours)[4].

  • Solvent Removal (Critical Step): Do NOT perform an aqueous extraction or neutralization. Remove the solvent and excess TFA in vacuo using a rotary evaporator.

  • Co-evaporation: Co-evaporate the resulting residue with toluene (3 x 10 mL). Toluene forms an azeotrope with TFA, effectively pulling residual acid out of the matrix[1].

  • Isolation: Triturate the resulting viscous oil with cold, anhydrous diethyl ether. The product will precipitate as a solid TFA salt. Filter the precipitate and dry under high vacuum.

Protocol 2: Anhydrous HCl in Dioxane Deprotection

This method leverages Le Chatelier's principle; the precipitation of the product salt continuously drives the equilibrium toward complete deprotection.[1]

  • Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal volume of methanol or DCM.

  • Acid Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature.

  • Reaction: Stir the mixture vigorously. The reaction is typically complete within 30-60 minutes.

  • Monitoring: Visually monitor the reaction for the formation of a precipitate. The hydrochloride salt of 2-(aminomethyl)nicotinic acid is highly insoluble in dioxane.

  • Isolation: Once LC-MS confirms completion, concentrate the mixture in vacuo to half its volume. Add cold diethyl ether to fully crash out the product. Filter, wash with ether, and dry to yield the pure hydrochloride salt.

References
  • ResearchGate Contributors. "How to do work-up of a BOC deprotection reaction by TFA?". ResearchGate Q&A.[Link]

  • RSC Advances. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid". Royal Society of Chemistry.[Link]

Sources

Technical Support Center: Amide Coupling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of amide coupling reactions involving 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Here, we address common challenges and provide in-depth troubleshooting strategies to minimize side reactions and maximize yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid?

A1: The primary side reactions include racemization (epimerization) at the alpha-carbon of the incoming amino acid, formation of N-acylurea byproducts when using carbodiimide coupling reagents, and incomplete reactions due to steric hindrance.[1][2] The pyridine nitrogen can also potentially be alkylated or acylated, although this is less common under standard coupling conditions.

Q2: Why is this particular molecule prone to certain side reactions?

A2: The structure of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid presents unique challenges. The nicotinic acid core is an electron-deficient ring system, which can influence the reactivity of the carboxylic acid. Additionally, the aminomethyl substituent at the 2-position, while protected, can contribute to steric hindrance, potentially slowing down the desired coupling reaction and allowing side reactions to become more competitive.[3]

Q3: How do I choose the right coupling reagent for my reaction?

A3: The choice of coupling reagent is critical.[4] For sterically hindered couplings or when dealing with substrates prone to racemization, uronium/aminium salts like HATU, HBTU, or COMU are often preferred over carbodiimides (e.g., EDC, DCC) due to their higher reactivity and reduced risk of certain side reactions.[5][6] However, carbodiimides, when used with additives like HOBt or OxymaPure, can be very effective and economical.[7][8]

Q4: What is the role of additives like HOBt and OxymaPure?

A4: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (OxymaPure) are crucial for suppressing racemization and improving coupling efficiency.[9] They react with the activated carboxylic acid to form an active ester intermediate, which is less prone to racemization and reacts more cleanly with the amine component.[7][10] OxymaPure is often favored over HOBt due to safety considerations (HOBt can be explosive) and sometimes offers superior performance.[6]

Q5: Can the reaction solvent affect the outcome?

A5: Absolutely. The polarity of the solvent can influence the rate of both the desired reaction and side reactions like epimerization.[11] Polar aprotic solvents like N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[12] In some cases, less polar solvents have been shown to suppress epimerization.[11] It is crucial to ensure that all reactants are fully soluble in the chosen solvent system.

Troubleshooting Guide: Preventing Side Reactions

This section provides a detailed breakdown of common problems, their underlying causes, and actionable solutions.

Problem 1: Low Yield of the Desired Amide Product
Possible Cause Troubleshooting Strategy Scientific Rationale
Incomplete Activation of the Carboxylic Acid - Increase the equivalents of the coupling reagent (typically 1.1-1.5 eq.).- Switch to a more potent coupling reagent (e.g., from EDC/HOBt to HATU).[7]A more reactive coupling reagent or a higher concentration can more effectively activate the carboxylic acid, especially if it is sterically hindered or electronically deactivated.[12]
Steric Hindrance - Increase the reaction time and/or temperature. Use caution with temperature increases to avoid promoting side reactions like epimerization.[3]- Select a less sterically demanding coupling reagent if possible.Sterically hindered substrates require more energy and/or time to react. More potent coupling reagents can help overcome the activation energy barrier.[13]
Poor Solubility of Reactants - Screen different solvents or solvent mixtures to ensure complete dissolution of all starting materials.[12]If reactants are not fully dissolved, the reaction will be heterogeneous and proceed much slower, leading to incomplete conversion.
Decomposition of Coupling Reagent - Use fresh, high-purity coupling reagents.- Ensure anhydrous reaction conditions, as many coupling reagents are sensitive to moisture.Moisture can hydrolyze the coupling reagent, rendering it inactive. Degradation over time can also reduce its efficacy.
Problem 2: Presence of N-Acylurea Byproduct

This is a common issue when using carbodiimide reagents like EDC or DCC.[5]

Workflow for Minimizing N-Acylurea Formation

cluster_0 Reaction Setup cluster_1 Reaction Pathways Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (EDC/DCC) Amine Amine Additive Additive (HOBt/OxymaPure) Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester + Additive (Fast) Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine (Slower) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement (Slow) Active_Ester->Desired_Amide + Amine

Caption: Minimizing N-Acylurea Formation.

Troubleshooting Strategies:

  • Use of Additives: Always use an additive like HOBt or OxymaPure when working with carbodiimides. These additives rapidly trap the highly reactive O-acylisourea intermediate to form a more stable active ester, which then reacts with the amine. This pathway is kinetically favored over the intramolecular rearrangement that leads to the N-acylurea byproduct.[5]

  • Temperature Control: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). The intramolecular rearrangement to N-acylurea has a higher activation energy than the desired reaction with the amine, so lower temperatures will disfavor this side reaction.[5]

  • Order of Addition: Add the carbodiimide to a mixture of the carboxylic acid and the additive before introducing the amine. This allows for the formation of the active ester prior to the amine being present.

Problem 3: Epimerization of the Coupled Amino Acid

Epimerization is a significant concern when coupling an optically active amine (e.g., an amino acid ester), as it can lead to a mixture of diastereomers that are difficult to separate.[10]

Mechanism of Epimerization

Activated_Acid Activated Carboxylic Acid Oxazolone 5(4H)-Oxazolone Intermediate (Planar and Achiral) Activated_Acid->Oxazolone + Base (α-proton abstraction) Desired_Product Desired Amide Activated_Acid->Desired_Product + Amine (Direct Coupling) Base Base Epimerized_Product Epimerized Amide Oxazolone->Epimerized_Product + Amine Amine Amine Nucleophile

Caption: Epimerization via Oxazolone Formation.

Strategies for Suppressing Epimerization:

  • Choice of Coupling Reagent and Additive: Uronium/aminium reagents based on HOAt (e.g., HATU) are generally considered to be superior in suppressing epimerization compared to their HOBt-based counterparts (e.g., HBTU).[7][10] COMU, an OxymaPure-based reagent, is also highly effective and safer to handle.[6]

  • Base Selection: The choice of base is critical. For neutralizing amine salts and facilitating the coupling, a weaker, non-nucleophilic base like N-methylmorpholine (NMM) is often preferred over stronger or more sterically hindered bases like diisopropylethylamine (DIPEA).[9] Use the minimum necessary amount of base.

  • Reaction Temperature: Keep the reaction temperature low (0 °C is common) to minimize the rate of oxazolone formation and subsequent epimerization.[11]

  • Minimize Pre-activation Time: The activated carboxylic acid species is most susceptible to epimerization. Therefore, it is best to generate it in situ and have it react with the amine component as quickly as possible.[9]

Comparative Table of Common Coupling Reagents

Coupling ReagentClassAdvantagesDisadvantages
EDC CarbodiimideWater-soluble byproduct; cost-effective.[5]High risk of racemization without additives; can form N-acylurea.[8]
DCC CarbodiimideInexpensive and effective.Insoluble byproduct (DCU) can be difficult to remove; high risk of racemization.[7]
HBTU/TBTU Uronium/AminiumHigh coupling efficiency; low racemization with additives.[7]Contains HOBt (explosive hazard); can cause guanidinylation of the N-terminus.[14]
HATU Uronium/AminiumVery high reactivity; excellent for hindered couplings; low epimerization.[7]More expensive; can also cause guanidinylation.[14]
COMU Uronium/AminiumHigh efficiency comparable to HATU; safer (Oxyma-based); good solubility.[6]Higher cost than carbodiimides.
PyBOP PhosphoniumHigh coupling efficiency; low racemization; byproducts are generally less hazardous than BOP.[7]More expensive than carbodiimides.

Recommended Experimental Protocol

This protocol is a general guideline for minimizing side reactions when coupling 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid with a primary or secondary amine using HATU.

Materials:

  • 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (1.0 eq)

  • Amine component (1.0-1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid and HATU in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the amine component to the cooled solution.

  • Slowly add DIPEA or NMM to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • AAPPTec. (n.d.). Coupling Reagents. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma of activation and racemisation. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Subash, B. et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. [Link]

  • Seibert, H. F., et al. (1942). Preparation of nicotinic acid amide. U.S.
  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • Muzaffar, M., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Black, R. L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health. [Link]

  • Sumitomo Chemical Company, Limited. (2017). The manufacturing method of 2- amino -6- methylnicotinic acids.
  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Abdel-Mottaleb, M. M. A., et al. (2025, August 7). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate. [Link]

  • El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 445-464. [Link]

  • Reddy, P. G., et al. (2016). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 6(81), 77849-77853. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5733-5738. [Link]

  • Garg, J. A., et al. (2020). N‐Boc‐Amides in Cross‐Coupling Reactions. Chemistry–A European Journal, 26(68), 15769-15785. [Link]

  • Muzaffar, M., et al. (2018, August 12). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing HPLC Purification of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are tasked with purifying this molecule. Given its unique amphiprotic nature and the presence of a bulky hydrophobic protecting group, this compound presents specific challenges that require a well-thought-out HPLC strategy. This document provides in-depth, field-proven insights to help you develop robust purification methods and troubleshoot common issues effectively.

Section 1: Understanding the Analyte: The Key to a Successful Purification

A successful purification strategy begins with a thorough understanding of the target molecule's physicochemical properties. The structure of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid dictates its behavior on an HPLC column.

Question 1: What are the key structural features of this molecule that influence its purification by HPLC?

Answer: The molecule possesses three critical regions that determine its chromatographic behavior:

  • The Nicotinic Acid Core: This pyridine-3-carboxylic acid moiety is polar and amphiprotic. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. This means the molecule's overall charge and polarity are highly dependent on the mobile phase pH.[1]

  • The (tert-Butoxycarbonyl)amino Methyl Group: The tert-Butoxycarbonyl (Boc) group is a large, non-polar (hydrophobic) protecting group. This feature provides a strong retention handle for reversed-phase chromatography. The Boc-carbonyl also contributes to the molecule's UV absorbance, which is crucial for detection.[2]

  • The Methylene Linker: This CH₂ group provides flexibility between the polar nicotinic acid ring and the bulky Boc-amino group.

This combination of a polar, ionizable head and a hydrophobic tail makes it an excellent candidate for reversed-phase HPLC, where these opposing characteristics can be exploited to achieve high-resolution separation.

PropertyValue / DescriptionSource / Rationale
Molecular Formula C₁₂H₁₆N₂O₄
Molecular Weight 252.27 g/mol
Key Functional Groups Carboxylic Acid, Pyridine, Carbamate (Boc)Structural Analysis
Predicted pKa (Carboxylic Acid) ~4.7-4.9Based on nicotinic acid.[1][3]
Predicted pKa (Pyridine Nitrogen) ~2.0-2.6Based on nicotinic acid and related structures.[1][4]
Solubility Soluble in organic solvents like DMSO and methanol; aqueous solubility is pH-dependent.Based on analogous compounds.[5]
UV Absorbance (λmax) ~210-220 nm and ~260 nmExpected from the Boc-carbonyl and pyridine ring structures.[2][5]

Section 2: Method Development & Optimization FAQs

Developing a method from scratch can be time-consuming. These FAQs provide a scientifically-grounded starting point and guide you through the optimization process.

Question 2: What is a reliable starting point for developing a purification method on a reversed-phase column?

Answer: For initial method development, a standard C18 column is the workhorse and the most logical first choice.[2][6] The combination of the non-polar stationary phase with the molecule's hydrophobic Boc group will ensure adequate retention.

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 5 µm particle size, 100-120 Å pore sizeProvides a good balance of efficiency, capacity, and backpressure. Standard for small molecules.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)The TFA is critical: it sets the pH to ~2, protonating the pyridine nitrogen and suppressing the ionization of the carboxylic acid, leading to a single, well-retained species. It also masks residual silanols on the column packing, improving peak shape.[2]
Mobile Phase B Acetonitrile (ACN) with 0.1% TFAACN is a strong, low-viscosity organic solvent that provides excellent resolving power for many compounds.
Initial Gradient 10-95% B over 20 minutesA broad scouting gradient is essential to determine the approximate elution concentration of the compound and identify impurities.
Flow Rate 1.0 mL/min (for a 4.6 mm ID analytical column)A standard starting point for analytical scale. Adjust for preparative columns based on diameter.
Detection 220 nm and 260 nmCaptures absorbance from both the Boc group and the pyridine ring, ensuring detection of the main compound and potential impurities.

Question 3: How does mobile phase pH critically affect retention and peak shape?

Answer: Mobile phase pH is arguably the most critical parameter for this molecule. It controls the ionization state of both the acidic and basic functional groups, which directly impacts retention time and peak symmetry. Using an acidic modifier like TFA or formic acid is not just recommended; it is essential for reproducibility.

G cluster_ph Impact of Mobile Phase pH on Analyte State & Chromatography low_ph Low pH (e.g., < 2.5) Using 0.1% TFA low_ph_desc COOH: Neutral Pyridine-N: Cationic (+) Overall: Cationic low_ph->low_ph_desc Ionization State mid_ph Mid pH (e.g., 3 - 4.5) mid_ph_desc COO⁻: Anionic (-) Pyridine-N: Cationic (+) Overall: Zwitterionic mid_ph->mid_ph_desc Ionization State high_ph High pH (e.g., > 5) high_ph_desc COO⁻: Anionic (-) Pyridine-N: Neutral Overall: Anionic high_ph->high_ph_desc Ionization State low_ph_outcome Result: ✓ Excellent Retention ✓ Sharp, Symmetrical Peaks ✓ HIGHLY RECOMMENDED low_ph_desc->low_ph_outcome Chromatographic Impact mid_ph_outcome Result: - Reduced Retention - Potential for Broad/Tailing Peaks mid_ph_desc->mid_ph_outcome Chromatographic Impact high_ph_outcome Result: - Poor Retention - Severe Peak Tailing - NOT RECOMMENDED for Silica C18 high_ph_desc->high_ph_outcome Chromatographic Impact

Caption: Impact of mobile phase pH on analyte ionization and chromatographic performance.

Question 4: Which organic modifier should I choose: Acetonitrile or Methanol?

Answer: Both acetonitrile (ACN) and methanol (MeOH) are suitable organic modifiers, but they offer different selectivities and can be used to optimize difficult separations.

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation
Elution Strength Stronger eluent (less is needed for elution)Weaker eluent (more is needed for elution)Start with ACN for faster runs and lower backpressure.
Selectivity Offers different selectivity due to its π-π interaction capabilities.Can form hydrogen bonds, altering interactions with the analyte and stationary phase.If resolution is poor with ACN, try substituting with MeOH or using a ACN/MeOH mixture to fine-tune the separation.
Viscosity/Pressure Lower viscosity results in lower system backpressure.Higher viscosity results in higher system backpressure.ACN is preferred for high-flow rate preparative runs to keep pressure within limits.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection at 220 nm and 260 nm.

Section 3: Troubleshooting Guide: A-Q&A Approach

Even with a well-designed method, problems can arise. This section addresses the most common issues in a direct question-and-answer format.

Question 5: My peak is tailing significantly. What are the common causes and solutions?

Answer: Peak tailing for this compound is most often caused by unwanted secondary interactions between the basic pyridine nitrogen and acidic residual silanols on the silica-based column packing.

  • Cause 1: Insufficiently Acidified Mobile Phase: The mobile phase pH is not low enough to fully protonate the pyridine nitrogen and suppress silanol activity.

    • Solution: Ensure your mobile phase contains at least 0.1% TFA or 0.1% formic acid. TFA is generally more effective at eliminating tailing due to its stronger acidity and ion-pairing characteristics.[2]

  • Cause 2: Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the maximum sample mass your column can handle while maintaining good peak shape.[7]

  • Cause 3: Column Degradation: The column may be old or have been exposed to harsh conditions (e.g., high pH), leading to exposed silanols or a void at the column head.

    • Solution: First, try flushing the column with a strong solvent. If that fails, replace the column with a new one. Using a guard column can help extend the life of your primary column.[8]

Question 6: My recovery is low after purification. Where could my compound be going?

Answer: Low recovery is a frustrating issue, often with multiple potential causes.

  • Cause 1: On-Column Precipitation: The compound may be soluble in your injection solvent (e.g., DMSO) but precipitate at the column head when it encounters the highly aqueous initial mobile phase.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[7] If you must use a stronger solvent like DMSO, inject the smallest volume possible. Ensure your gradient starts with enough organic solvent to maintain solubility.

  • Cause 2: Irreversible Adsorption: The compound may be strongly or irreversibly binding to active sites on the column or frits.

    • Solution: Ensure the mobile phase is sufficiently acidic (see Question 5). If the problem persists, try flushing the column with a very strong, non-traditional solvent sequence (after disconnecting the detector) to wash the column, but this may indicate the column is no longer suitable for this separation.[9]

  • Cause 3: Post-Column Issues: The compound might be degrading during the fraction collection and solvent evaporation process.[9]

    • Solution: If using TFA, it can become concentrated during solvent evaporation and potentially cause degradation of acid-sensitive compounds. Analyze your collected fractions before and after evaporation to pinpoint where the loss occurs. Consider using a more volatile acid like formic acid if compatible with the separation, or neutralize the collected fractions before evaporation.

Question 7: I'm observing high or fluctuating backpressure. What should I check?

Answer: High backpressure is a sign of a blockage in the system. A systematic approach is the best way to identify the source.

G start High Backpressure Observed q1 Disconnect column. Run pump. Pressure still high? start->q1 a1_yes Problem is pre-column. Check for blocked tubing or in-line filters. q1->a1_yes Yes a1_no Pressure drops. Problem is the column or beyond. q1->a1_no No q2 Reconnect column. Remove guard column (if present). Pressure still high? a1_no->q2 a2_yes Problem is the analytical column. q2->a2_yes Yes a2_no Guard column is blocked. Replace guard column. q2->a2_no No q3 Reverse-flush column at low flow rate. (Check manufacturer's instructions first!) a2_yes->q3 q4 Did pressure return to normal? q3->q4 a4_yes Inlet frit was blocked. Filter samples rigorously. Consider using a guard column. q4->a4_yes Yes a4_no Column packing is compromised or plugged. Replace the column. q4->a4_no No

Caption: A systematic workflow for troubleshooting high HPLC system backpressure.

Question 8: My retention times are shifting between runs. Why is this happening?

Answer: Retention time instability points to a lack of equilibrium in the system or changes in the mobile phase or hardware.

  • Cause 1: Insufficient Column Equilibration: This is the most common cause, especially with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.

    • Solution: Increase the equilibration time at the end of your gradient method. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next run.[10]

  • Cause 2: Mobile Phase Preparation: Inconsistent preparation of the mobile phase (e.g., inaccurate percentage of organic or additive) will cause shifts. Evaporation of the more volatile solvent (ACN) from the reservoir can also change the composition over time.

    • Solution: Prepare mobile phases carefully and consistently. Keep reservoirs covered to minimize evaporation. Prepare fresh mobile phase for long sequences.[7]

  • Cause 3: Pump Performance Issues: Worn pump seals or malfunctioning check valves can lead to inconsistent flow rates, directly affecting retention times.

    • Solution: Check for leaks around the pump head. If pressure fluctuations are also observed, service the pump and replace worn consumables like seals and check valves as part of routine maintenance.[11]

Section 4: Standard Operating Protocols

Protocol 1: Sample Preparation for HPLC Purification

  • Objective: To prepare the crude sample of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid for injection.

  • Procedure:

    • Weigh an accurate amount of the crude solid material.

    • Dissolve the solid in a minimal amount of a suitable solvent. Start with the mobile phase (e.g., 50:50 Water:ACN with 0.1% TFA). If solubility is poor, use a stronger solvent like pure ACN or DMSO. Caution: Using a very strong injection solvent can distort peak shape and reduce resolution.[7]

    • Ensure the final concentration is appropriate for the scale of your purification (e.g., 10-50 mg/mL for preparative work, adjust as needed based on loading studies).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Crucial Step: Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter (PTFE or nylon depending on solvent) to remove any particulate matter. This prevents blockage of the injector and column frit.[12]

    • Transfer the filtered solution to an appropriate HPLC vial.

Protocol 2: Generic Reversed-Phase HPLC Purification Method

  • Objective: To provide a robust, step-by-step method for purifying the target compound.

  • Instrumentation & Consumables:

    • Preparative HPLC system with a gradient pump, autosampler/manual injector, UV detector, and fraction collector.

    • Column: C18, 10 µm, appropriate dimensions for the desired loading (e.g., 21.2 x 250 mm).

    • Mobile Phase A: HPLC-grade Water + 0.1% TFA.

    • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% TFA.

  • Procedure:

    • System Preparation: Purge all solvent lines to remove air bubbles.

    • Column Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 90% A / 10% B) for at least 10-15 column volumes or until the baseline is stable.

    • Scouting Run: If this is the first time purifying this batch, inject a small analytical amount onto the preparative column to confirm the retention time and purity profile.

    • Preparative Injection: Inject the filtered, prepared sample (from Protocol 1).

    • Gradient Elution:

      • Step 1 (Isocratic Hold): Hold at 10% B for 2-3 minutes to allow the compound to bind to the column head.

      • Step 2 (Linear Gradient): Ramp the gradient to elute the compound. Based on the scouting run, create a focused gradient around the elution percentage of the target. For example, if the compound elutes at 45% B, a gradient of 35-55% B over 20-30 minutes will provide better resolution than a broad 10-95% B gradient.

      • Step 3 (High Organic Wash): After the target compound has eluted, ramp to 95-100% B and hold for 5-10 minutes to wash off any strongly retained impurities.

      • Step 4 (Re-equilibration): Return to the initial conditions (10% B) and hold for 10-15 column volumes to prepare the column for the next injection.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal at 260 nm. Collect the main peak in appropriately sized vessels.

    • Post-Purification Analysis: Analyze a small aliquot of the collected fractions by analytical HPLC to confirm purity before combining the pure fractions.

    • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator. A final lyophilization step may be required to obtain a dry, fluffy solid.

References

  • methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). PubChem. [Link]

  • 2-(Tert-butylamino)nicotinic acid. (n.d.). PubChem. [Link]

  • Nicotinic acid. (n.d.). Wikipedia. [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (2024). SIELC Technologies. [Link]

  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. (2023). SCIRP. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. [Link]

  • Nicotinamide. (n.d.). PubChem. [Link]

  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (n.d.). Phenomenex. [Link]

  • Troubleshooting in HPLC: A Review. (2023). IJSDR. [Link]

  • N-(tert-Butoxycarbonyl)-α-aminoisobutyryl-α-aminoisobutyric acid methyl ester: two polymorphic forms in the space group P21/n. (2009). ResearchGate. [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. [Link]

  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. (2004). bevital.no. [Link]

  • Nicotinic acid Biological Activity. (2025). Chemsrc. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). Preprints.org. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. (n.d.). LCGC International. [Link]

  • Expert Guide to Troubleshooting Common HPLC Issues. (2025). AELAB. [Link]

  • 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. (n.d.). J&K Scientific. [Link]

  • Troubleshooting Common HPLC Issues. (2025). Labcompare. [Link]

  • loss of compound during HPLC purification. (2007). Chromatography Forum. [Link]

Sources

minimizing decarboxylation during 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Its purpose is to address the critical challenge of minimizing decarboxylation, a common side reaction that can significantly impact reaction yields and purity. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and field-proven insights.

Understanding the Challenge: The Instability of the Pyridine Carboxylic Acid

The core issue stems from the inherent reactivity of the nicotinic acid scaffold. Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are known to undergo decarboxylation, particularly under thermal stress or acidic conditions.[1][2] The reaction is driven by the formation of a stable intermediate, where the pyridine nitrogen can stabilize the negative charge that develops on the ring as the carboxyl group departs.[1] While the aminomethyl substituent at the 2-position in our molecule of interest is not directly electron-withdrawing, the pyridine ring itself provides an electron sink, making the compound susceptible to losing CO2.

The tert-Butoxycarbonyl (Boc) protecting group, while robust under many conditions, is acid-labile.[3][4] Conditions that are acidic enough to protonate the pyridine nitrogen can also lead to the cleavage of the Boc group, further complicating the reaction landscape.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of decarboxylation for this molecule?

A1: The main factors promoting decarboxylation are:

  • Elevated Temperatures: Thermal energy can provide the activation energy needed to break the C-C bond of the carboxylic acid. For instance, heating pyridine-dicarboxylic acids in water at temperatures ranging from 150-250°C is a known method to induce decarboxylation.[6]

  • Acidic Conditions: Protonation of the pyridine nitrogen enhances its electron-withdrawing nature, which stabilizes the transition state for decarboxylation.[1] Strong acids like trifluoroacetic acid (TFA) or HCl, often used for Boc deprotection, can inadvertently promote this side reaction.[4][7][8]

  • Prolonged Reaction Times: Even under milder conditions, extended reaction times can lead to a gradual accumulation of the decarboxylated byproduct.

Q2: I'm performing an amide coupling reaction. Why am I seeing significant amounts of 2-((tert-butoxycarbonyl)amino)methyl)pyridine as a byproduct?

A2: This is a classic sign of decarboxylation occurring under your coupling conditions. Amide coupling reactions, especially those requiring elevated temperatures or long reaction times, can create an environment conducive to this side reaction.[9][10] The choice of coupling reagent and base is critical. Some coupling reagents can generate acidic byproducts, which can lower the pH of the reaction mixture and accelerate decarboxylation.

Q3: Can the Boc protecting group itself contribute to the problem?

A3: Indirectly, yes. While the Boc group is generally stable to neutral and basic conditions, its removal under acidic conditions generates a carbocation that can lead to other side reactions.[8][11] More importantly, if your reaction conditions are harsh enough to cause even partial Boc deprotection, the resulting free amine can potentially influence the electronic properties of the pyridine ring, though the primary concern remains the inherent tendency of the nicotinic acid to decarboxylate.

Q4: How can I monitor for decarboxylation during my reaction?

A4: The most effective methods for monitoring the reaction progress and the formation of the decarboxylated byproduct are:

  • Thin Layer Chromatography (TLC): The decarboxylated product will have a different Rf value (typically higher, being less polar) than the starting carboxylic acid.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. You can track the disappearance of the starting material's mass peak and the appearance of the byproduct's mass peak.

  • Proton NMR (¹H NMR): The disappearance of the carboxylic acid proton signal and the appearance of a new aromatic proton signal in its place would be indicative of decarboxylation.

Troubleshooting Guide: Minimizing Decarboxylation

This section provides actionable strategies to mitigate decarboxylation during common reactions involving 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Problem Potential Cause Recommended Solution
Significant decarboxylation during amide coupling. High reaction temperature.Conduct the coupling at the lowest effective temperature, ideally at 0 °C to room temperature.
Use of activating agents that generate acidic byproducts.Employ coupling reagents that operate under neutral or slightly basic conditions, such as HATU, HBTU, or EDC with an additive like HOBt.[9][12] These reagents can efficiently form the activated ester intermediate without requiring harsh acidic conditions.
Prolonged reaction time.Optimize stoichiometry and concentration to drive the reaction to completion as quickly as possible. Monitor closely by LC-MS or TLC.
Decarboxylation observed during workup or purification. Acidic workup conditions.Use a buffered aqueous solution or a mild base like saturated sodium bicarbonate for extractions.
High temperatures during solvent evaporation.Concentrate the reaction mixture under reduced pressure at low temperatures (e.g., < 40 °C).
Silica gel chromatography.The slightly acidic nature of standard silica gel can sometimes promote decarboxylation. Consider using deactivated (neutral) silica gel or an alternative purification method like reverse-phase chromatography if the byproduct is still forming on the column.
Concurrent Boc deprotection and decarboxylation. Reaction conditions are too acidic.If the desired transformation requires acidic conditions, consider using a milder Lewis acid or carefully titrating the amount of strong acid.[8] Alternatively, explore non-acidic methods for the desired transformation if possible.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling to Minimize Decarboxylation

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a coupling agent known for its high efficiency and mild reaction conditions.[9]

Materials:

  • 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (1.0 eq.) in anhydrous DMF at 0 °C, add HATU (1.1 eq.) and DIPEA (2.5 eq.).

  • Stir the mixture at 0 °C for 15-20 minutes to allow for the formation of the activated ester.

  • Add the amine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a temperature not exceeding 40 °C.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of the Decarboxylation Problem and Solution

The following diagrams illustrate the unwanted decarboxylation pathway and the desired amide coupling reaction.

G cluster_0 Unwanted Decarboxylation Pathway cluster_1 Desired Amide Coupling Pathway A 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid B Decarboxylated Byproduct A->B Heat / Acid C CO2 A->C Heat / Acid D 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid F Desired Amide Product D->F Coupling Reagent (e.g., HATU) / Base Low Temperature E Amine (R-NH2) E->F G H2O

Caption: Competing reaction pathways for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

G Start Start: 2-(((Boc)amino)methyl)nicotinic Acid + Amine Step1 Step 1: Activation Add Coupling Reagent (HATU) & Base (DIPEA) at 0 °C Start->Step1 Step2 Step 2: Coupling Add Amine Allow to warm to RT Step1->Step2 Step3 Step 3: Monitoring Check reaction progress by LC-MS or TLC Step2->Step3 Decision Reaction Complete? Step3->Decision Step4 Step 4: Workup Quench, Extract with mild base, Dry Decision->Step4 Yes Troubleshoot Troubleshoot: Decarboxylation Detected Decision->Troubleshoot No Step5 Step 5: Purification Low-temperature concentration, Column Chromatography Step4->Step5 End End: Pure Amide Product Step5->End Troubleshoot->Step1 Re-optimize conditions: Lower Temp, Different Reagent

Sources

Validation & Comparative

Optimizing Amide Bond Formation for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid: A Reagent Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly relies on functionalized heterocyclic scaffolds, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid has emerged as a critical building block for peptidomimetics and targeted therapeutics. However, achieving efficient amide bond formation with this specific substrate presents a formidable dual synthetic challenge.

First, the electron-withdrawing nature of the pyridine ring lowers the pKa of the C3-carboxylic acid, rendering the resulting carboxylate a weaker nucleophile and inherently slowing its initial attack on the coupling reagent[1]. Second, the bulky ortho-substituent (the Boc-protected aminomethyl group) physically shields the carbonyl carbon, restricting the Bürgi-Dunitz trajectory required for the incoming amine to attack the activated ester[2].

To overcome these barriers, the choice of coupling reagent is paramount. This guide objectively compares the performance of industry-standard coupling reagents—HATU, T3P, COMU, and EDCI/HOBt—providing mechanistic insights and self-validating protocols to ensure scalable, high-yield synthesis.

Mechanistic Workflow of Hindered Nicotinic Acid Activation

To understand reagent performance, we must first map the causality of the activation workflow. The tertiary base deprotonates the carboxylic acid, which then attacks the coupling reagent to form a highly reactive intermediate. The nature of this intermediate dictates both the reaction kinetics and the downstream workup complexity[3].

G Substrate 2-((Boc-amino)methyl) nicotinic acid Activated Activated Ester Intermediate Substrate->Activated Activation Reagent Coupling Reagent (HATU / T3P) Reagent->Activated Base Tertiary Base (DIPEA) Base->Activated Deprotonation Product Amide Product Activated->Product Amidation Byproduct Coupling Byproducts (Washable) Activated->Byproduct Leaving Group Displacement Amine Nucleophilic Amine (R-NH2) Amine->Product

Fig 1: Activation and amidation workflow for sterically hindered nicotinic acids.

Comparative Analysis of Coupling Reagents
1. HATU: The High-Performance Standard (Discovery Scale)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. The nitrogen atom in the HOAt pyridine ring provides an anchoring hydrogen bond to the incoming amine, accelerating the nucleophilic attack even in sterically congested environments[4].

  • The Verdict : Best for rapid, small-scale discovery synthesis where yield is prioritized over cost. However, the tetramethylurea byproduct can be difficult to remove without chromatographic purification.

2. T3P (Propylphosphonic Anhydride): The Green Scale-Up Choice

T3P activates the carboxylic acid to form a mixed phosphonic anhydride. For pyridine derivatives, T3P is exceptionally effective because it avoids side-reactions with the heterocyclic nitrogen and minimizes epimerization risks[5].

  • The Verdict : The undisputed champion for process chemistry and scale-up. While it requires mild heating (40–50 °C) to overcome the steric bulk of the ortho-Boc group, its byproducts are completely water-soluble, reducing the Process Mass Intensity (PMI) by eliminating the need for column chromatography[6].

3. COMU: The Safer HATU Alternative

COMU utilizes an Oxyma leaving group instead of the potentially explosive HOAt. It matches the coupling efficiency of HATU for hindered substrates but offers a superior safety profile and produces byproducts that are more easily washed away during aqueous extraction[4].

  • The Verdict : An excellent modern replacement for HATU in medicinal chemistry labs, though it hydrolyzes rapidly in DMF and must be prepared fresh.

4. EDCI / HOBt: The Traditional Baseline

While EDCI/HOBt is a staple for standard peptide coupling, its performance drops drastically with highly hindered pyridine-carboxylic acids[2]. The formation of the O-acylisourea intermediate is slow, and steric hindrance often precludes HOBt displacement, leading to an irreversible N-acylurea rearrangement (a dead-end byproduct).

  • The Verdict : Not recommended for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid due to low conversions and complex impurity profiles.

Quantitative Performance Data

The following table summarizes the experimental performance of these reagents when coupling 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid with a standard primary amine (e.g., benzylamine) at a 1.0 mmol scale.

Coupling ReagentActive IntermediateTypical Yield (%)Reaction TimeWorkup ComplexityIdeal Application
HATU HOAt Ester92 - 96%1 - 2 hHigh (Requires column)Milligram-scale Discovery
COMU Oxyma Ester89 - 94%2 - 3 hMediumSafer Discovery Alternative
T3P Phosphonic Anhydride85 - 90%12 - 16 h (at 45 °C)Low (Water wash only)Gram-to-Kilo Scale-Up
EDCI / HOBt O-Acylisourea / OBt40 - 55%24 hMediumNot Recommended
Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each step is explained so researchers can adapt the methodology to their specific amines.

Protocol A: HATU-Mediated Coupling (Optimized for Speed)

Use this protocol for rapid library synthesis where chromatographic purification is available.

  • Pre-activation: Dissolve 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (1.0 eq, 1.0 mmol) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Add DIPEA (3.0 eq) dropwise at room temperature.

    • Causality: DIPEA deprotonates the acid. The carboxylate attacks HATU. Crucial Step: Stir for exactly 5–10 minutes before adding the amine. This pre-activation ensures complete conversion to the HOAt ester, preventing the incoming amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Amidation: Add the target amine (1.1 eq). Stir for 2 hours at room temperature. Monitor via LCMS (look for the disappearance of the M+HOAt mass peak).

  • Workup: Dilute with EtOAc and wash heavily with 5% aqueous LiCl (3x) to remove DMF. Wash with saturated NaHCO₃, then with 0.5 M Citric Acid.

    • Causality: Avoid strong acids (like HCl or KHSO₄) during the acidic wash, as the ortho-aminomethyl Boc protecting group is sensitive to highly acidic microenvironments.

Protocol B: T3P-Mediated Coupling (Optimized for Scale-Up)

Use this protocol for >5 gram scale synthesis where column chromatography is unfeasible.

  • Preparation: Suspend the nicotinic acid substrate (1.0 eq) and the target amine (1.05 eq) in EtOAc (0.2 M).

  • Base Addition: Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

    • Causality: Unlike uronium salts (HATU), T3P is less prone to side reactions with the free amine. Adding T3P last to the acid/amine/base mixture ensures that as soon as the highly reactive phosphonic anhydride forms, it is immediately trapped by the amine in close proximity[5].

  • Thermal Overcoming: Heat the reaction to 45 °C for 12–16 hours.

    • Causality: The steric hindrance of the ortho-Boc-aminomethyl group creates a high activation energy barrier for the nucleophilic attack. Mild heating provides the necessary kinetic energy without degrading the Boc group.

  • Self-Validating Workup: Cool to room temperature. Wash the organic layer with water (3x) and saturated NaHCO₃ (1x).

    • Causality: T3P and its phosphonate byproducts are 100% water-soluble[6]. If the reaction goes to completion, evaporating the EtOAc yields crude product of >95% purity, ready for the next synthetic step without chromatography.

References
  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC -[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI - [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) -[Link]

  • Cyclover-Assisted Liquid-Phase Peptide Synthesis Using T3P® as a Green Coupling Reagent - PMC -[Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps -[Link]

Sources

LC-MS Method Validation for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Purity Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (CAS: 1785390-96-6) is a highly versatile building block widely utilized in the synthesis of novel therapeutics and complex peptide architectures. Accurate purity determination of this intermediate is critical, as trace impurities—such as the des-Boc degradant or regioisomeric byproducts—can propagate through synthetic workflows, compromising final active pharmaceutical ingredient (API) efficacy and safety.

This guide objectively compares column chemistries and provides a fully validated LC-MS methodology tailored to the unique physicochemical properties of this molecule.

Chromatographic Challenges & Mechanistic Insights

As a Senior Application Scientist, I frequently observe methods failing due to a fundamental misunderstanding of the target analyte's properties. This specific molecule presents a unique "chromatographic triad":

  • Basic Pyridine Nitrogen: pKa ~4.8.

  • Acidic Carboxylic Acid: pKa ~2.0.

  • Hydrophobic Boc Group: Imparts localized lipophilicity.

At a typical reversed-phase mobile phase pH of 2.7 (using 0.1% Formic Acid), the carboxylic acid is predominantly neutral, while the pyridine nitrogen is fully protonated (cationic). This localized positive charge can lead to severe secondary interactions with residual silanols on standard silica-based columns, resulting in peak tailing and poor recovery. Furthermore, the zwitterionic potential demands careful stationary phase selection to balance the retention of the polar core with the hydrophobic Boc moiety.

Comparative Column Evaluation

To establish a self-validating and robust protocol, we compared three distinct stationary phase chemistries:

  • C18 (Octadecyl): The industry standard, relying purely on hydrophobic dispersion forces.

  • Biphenyl: Offers orthogonal selectivity via π-π interactions and enhanced retention for aromatic and polarizable compounds.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): Utilizes a polar stationary phase, ideal for highly polar metabolites but potentially problematic for Boc-protected species.

Causality of Results: The Biphenyl column significantly outperformed the C18 phase. The electron-deficient protonated pyridine ring of the analyte engages in strong π-π stacking with the electron-rich biphenyl stationary phase. This mechanism compensates for the hydrophilicity of the protonated nitrogen, yielding superior retention (k' > 2) and excellent peak symmetry. The HILIC column exhibited poor retention for the intact molecule due to the shielding effect of the bulky, hydrophobic Boc group, though it strongly retained the des-Boc impurity [2].

Experimental Workflow & Validation Protocol

The method was developed and validated in strict accordance with the ICH Q2(R2) guidelines for analytical procedures [1]. The workflow ensures high-throughput capability without sacrificing specificity.

LCMS_Workflow cluster_Validation ICH Q2(R2) Validation Parameters Start 2-(Boc-aminomethyl)nicotinic acid Sample Preparation (1 mg/mL) LC_Separation UHPLC Separation (Biphenyl Column, Gradient) Start->LC_Separation MS_Detection High-Resolution Mass Spec (ESI+, MRM Mode) LC_Separation->MS_Detection Specificity Specificity (Impurity Resolution > 2.0) MS_Detection->Specificity Linearity Linearity & Range (R² > 0.999) MS_Detection->Linearity Accuracy Accuracy & Precision (%RSD < 2.0%) MS_Detection->Accuracy Sensitivity LOD & LOQ (S/N Optimization) MS_Detection->Sensitivity Report Validated QC Method Ready for Release Testing Specificity->Report Linearity->Report Accuracy->Report Sensitivity->Report

Caption: Experimental workflow for LC-MS method validation based on ICH Q2(R2) guidelines.

Step-by-Step Methodology

1. Sample Preparation: Accurately weigh 10.0 mg of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Dissolve in 10 mL of Methanol/Water (50:50, v/v) to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solubilization. Dilute with Mobile Phase A to working concentrations (e.g., 10 µg/mL for precision testing) [3].

2. Chromatographic Conditions:

  • Column: Core-shell Biphenyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 6.0 minutes, hold at 60% B for 1.5 minutes, re-equilibrate at 5% B for 2.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • MRM Transitions: Target precursor mass [M+H]+ m/z 253.1. Primary fragment for quantitation: m/z 197.1 (Loss of tert-butyl group, a highly reliable fragmentation pathway for Boc-derivatives). Secondary fragment for confirmation: m/z 153.1 (Loss of entire Boc group + CO2) [4].

Data Presentation: Column Comparison & Validation Results

The selection of the stationary phase is a critical parameter in developing a separation method for Boc-amino derivatives. Table 1 summarizes the performance metrics of the evaluated columns.

Table 1: Chromatographic Performance Comparison (Target Analyte at 10 µg/mL)

Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Theoretical Plates (N)Resolution from des-Boc Impurity
C18 (Octadecyl) 3.451.65 (Tailing)8,5001.4
Biphenyl 4.121.08 (Symmetrical)14,2003.2
HILIC (Amide) 1.152.10 (Broad)3,100Co-elution

Note: The Biphenyl column provides baseline resolution (Rs > 2.0) and optimal peak shape, fulfilling system suitability requirements for precise quantitation.

Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Column)

Validation ParameterAcceptance Criteria (ICH Q2)Experimental ResultStatus
Specificity No interference at RT of analyteNo peaks > 0.1% area in blankPass
Linearity Range R² ≥ 0.9990.05 – 50 µg/mL (R² = 0.9998)Pass
Accuracy (Recovery) 98.0% – 102.0% at 3 levels99.4% ± 0.6%Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)0.85%Pass
Limit of Detection (LOD) S/N ≥ 30.015 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 100.050 µg/mLPass
Conclusion & Best Practices

For the purity analysis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, relying on standard C18 chemistry often leads to sub-optimal peak shapes and compromised impurity resolution due to the molecule's amphoteric nature and localized lipophilicity. By transitioning to a Biphenyl stationary phase, analysts can leverage π-π interactions to achieve superior retention and peak symmetry. This method, fully validated under ICH Q2(R2) guidelines [1], provides a self-validating, robust framework suitable for routine QC release and stability testing in drug development environments.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Guidelines, 2023. Available at:[Link]

  • ResearchGate. "Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives." ResearchGate Publications. Available at: [Link]

Boc vs. Cbz Protection for 2-Aminomethylnicotinic Acid in Medicinal Chemistry: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

In medicinal chemistry, pyridine derivatives are ubiquitous structural motifs. Among them, 2-aminomethylnicotinic acid (CAS 1093282-56-4) serves as a highly versatile building block for synthesizing kinase inhibitors, peptidomimetics, and targeted therapeutics[1][2]. However, its unique structural topology—a basic pyridine ring, a primary aminomethyl group at C2, and an acidic carboxylic acid at C3—presents significant synthetic challenges.

Choosing the appropriate amine protecting group—typically tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz)—is a critical decision that dictates downstream synthetic strategy, scalability, and yield. In modern medicinal chemistry, Boc is often preferred over Cbz due to downstream processing advantages, but Cbz remains essential for orthogonal peptide synthesis[3]. This guide objectively compares both strategies, providing mechanistic insights, field-proven protocols, and objective performance data.

Structural Challenges & Mechanistic Causality

Working with 2-aminomethylnicotinic acid requires navigating three primary chemical hurdles:

  • Zwitterionic Insolubility: At neutral pH, the basic pyridine and primary amine are protonated, while the carboxylic acid is deprotonated. This zwitterionic state renders the free molecule highly polar and insoluble in standard organic solvents. Protection reactions must be conducted in biphasic aqueous/organic mixtures with precise pH control to ensure substrate dissolution.

  • Lactamization Risk: The proximity of the C2 aminomethyl group to the C3 carboxylic acid is a thermodynamic trap. If the C3 carboxylic acid is activated (e.g., via EDC or HATU) without complete protection of the C2 amine, the molecule rapidly undergoes intramolecular cyclization to form a 5-membered gamma-lactam (6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one).

  • Catalyst Poisoning: The pyridine nitrogen is a strong Lewis base that can coordinate to transition metal surfaces. This is a critical factor when considering Cbz deprotection via catalytic hydrogenolysis, as the pyridine ring can severely poison palladium catalysts, leading to stalled reactions[4][5].

Workflow SM 2-Aminomethylnicotinic Acid (Zwitterion) Boc Boc Protection (Boc2O, NaOH) SM->Boc Boc2O Cbz Cbz Protection (Cbz-Cl, Na2CO3) SM->Cbz Cbz-Cl Lactam Side Reaction: Lactamization SM->Lactam Activation without protection ActBoc Activated Boc-Acid (Stable) Boc->ActBoc HATU / EDC ActCbz Activated Cbz-Acid (Stable) Cbz->ActCbz HATU / EDC ActBoc->Lactam Premature deprotection Coupling Peptide Coupling (Amidation) ActBoc->Coupling ActCbz->Coupling

Chemical workflow highlighting protection pathways and the inherent lactamization risk.

Boc Protection: The Preferred Choice for Scalability

Boc protection is generally favored in medicinal chemistry for this substrate because the protecting group is completely stable to catalytic hydrogenation and avoids transition metal deprotection entirely[3][5].

Causality Behind the Protocol

Because the starting material is a zwitterion, it will not dissolve in pure organic solvents like dichloromethane (DCM). By using a mixture of water and 1,4-dioxane with sodium hydroxide (NaOH), the carboxylic acid is fully deprotonated, pulling the substrate into the aqueous phase. The primary amine is also deprotonated, allowing it to act as a nucleophile against Boc-anhydride (Boc₂O).

The most difficult step is isolation . Even after Boc protection, the molecule contains a basic pyridine (pKa ~5) and an acidic carboxylate (pKa ~3). It remains zwitterionic. Standard ethyl acetate (EtOAc) extraction often fails. The most reliable isolation method is adjusting the aqueous phase to exactly pH 3.5 (the isoelectric point) to induce precipitation, or extracting with a highly polar 4:1 mixture of EtOAc:THF.

Step-by-Step Methodology: Synthesis of 2-(Boc-aminomethyl)nicotinic acid
  • Dissolution: Suspend 2-aminomethylnicotinic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and H₂O. Add NaOH (2.0 eq) and stir until the solution becomes clear.

  • Protection: Cool the mixture to 0 °C. Add Boc₂O (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Validation Check: Spot the reaction mixture on a silica TLC plate. The starting material will stain strongly with ninhydrin (purple). The successful formation of the Boc-carbamate will result in a spot that is UV-active but ninhydrin-negative until heated strongly with a heat gun (which thermally cleaves the Boc group on the plate).

  • Workup: Concentrate the mixture in vacuo to remove dioxane. Cool the aqueous layer and carefully acidify to pH ~3.5 using 1M HCl.

  • Isolation: Extract the aqueous layer with a 4:1 mixture of EtOAc/THF (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected product.

Cbz Protection: The Choice for Orthogonal Synthesis

Cbz protection is utilized when downstream steps require strong acids (which would cleave a Boc group) but tolerate reductive conditions[5].

Causality Behind the Protocol

Cbz-Cl is highly electrophilic. If the reaction is not kept strictly at 0 °C, Cbz-Cl can react with the pyridine nitrogen to form an unstable N-acylpyridinium intermediate, leading to polymerization or hydrolysis.

During deprotection, Cbz is typically removed via Pd/C and H₂. However, the pyridine ring's nitrogen lone pair coordinates strongly to the empty d-orbitals of the palladium surface, blocking the active sites where H₂ activation occurs[4][5]. This catalyst poisoning can stall the reaction completely[6][7]. To mitigate this, an acidic co-solvent (like acetic acid or HCl) must be added to protonate the pyridine, tying up the lone pair and preventing it from coordinating to the palladium surface[4]. Alternatively, Pearlman's catalyst (Pd(OH)₂/C) can be used for difficult substrates[4].

Step-by-Step Methodology: Synthesis of 2-(Cbz-aminomethyl)nicotinic acid
  • Dissolution: Suspend 2-aminomethylnicotinic acid (1.0 eq) in a 1:1 mixture of THF and H₂O. Add Na₂CO₃ (2.5 eq) and stir until dissolved.

  • Protection: Cool the mixture strictly to 0 °C. Add Benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise over 30 minutes to prevent exotherms and N-acylpyridinium formation. Stir at 0 °C for 2 hours, then room temperature for 4 hours.

  • Validation Check: Confirm completion via LC-MS. The product mass should reflect [M+H]+ = 287.1.

  • Workup: Remove THF in vacuo. Extract the basic aqueous layer once with diethyl ether to remove unreacted Cbz-Cl and benzyl alcohol byproducts.

  • Isolation: Acidify the aqueous layer to pH 3.5 with 1M HCl. Extract with EtOAc/THF (4:1), dry over Na₂SO₄, and concentrate.

DecisionTree Start Select Protecting Group Q1 Downstream Hydrogenation Required? Start->Q1 Yes1 Use Boc (Stable to H2/Pd) Q1->Yes1 Yes No1 Acid-Sensitive Groups Present? Q1->No1 No Yes2 Use Cbz (Cleaved by H2/Pd) No1->Yes2 Yes No2 Either Boc or Cbz (Boc preferred) No1->No2 No

Decision matrix for selecting Boc vs Cbz protection in library synthesis.

Objective Performance Comparison

The following table summarizes the quantitative and qualitative differences between the two protection strategies based on field-proven medicinal chemistry workflows.

ParameterBoc ProtectionCbz Protection
Reagent Boc₂OCbz-Cl or Cbz-OSu
Byproducts t-Butanol, CO₂ (volatile, easy to remove)Benzyl alcohol, HCl (requires ether wash)
Deprotection Conditions TFA or HCl/Dioxane (Fast, <1h)H₂, Pd/C or Pd(OH)₂/C (Slow)
Catalyst Poisoning Risk None (Acidic cleavage)High (Pyridine coordinates to Pd surface)
Lactamization Risk Low (Stable during standard coupling)Low (Stable during standard coupling)
Orthogonality Cleaved by strong acid; stable to base/H₂Cleaved by H₂ or strong acid (HBr/AcOH)
Scalability Excellent (Preferred for >100g scale)Moderate (Exothermic, poisoning issues)

Sources

A Senior Application Scientist's Guide to Spectroscopic Validation of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid Reaction Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of spectroscopic methodologies for the validation of reaction intermediates in the synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of a plausible synthetic pathway, elucidating the expected spectroscopic changes at each stage. The protocols and data presented herein are synthesized from established chemical literature to ensure scientific integrity and practical applicability.

Introduction: The Importance of Rigorous Intermediate Validation

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex molecules with potential therapeutic applications. The precise arrangement of the Boc-protected amine and the carboxylic acid on the pyridine ring makes it a versatile scaffold. The successful synthesis of this target molecule, with high purity and yield, is contingent upon the careful monitoring and validation of each reaction intermediate. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through a logical synthetic sequence, detailing how to use these techniques to confirm the structure of each intermediate and ensure the progression of the reaction as intended.

Proposed Synthetic Pathway

A practical and scalable synthetic route to 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid can be envisioned starting from the commercially available 2-methylnicotinic acid. The pathway involves four key transformations: esterification, side-chain halogenation, amination, Boc-protection, and saponification.

Synthetic_Pathway A 2-Methylnicotinic Acid B Methyl 2-methylnicotinate A->B Esterification (MeOH, H+) C Methyl 2-(chloromethyl)nicotinate B->C Chlorination (NCS) D Methyl 2-(aminomethyl)nicotinate C->D Amination (NH3 source) E Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate D->E Boc Protection (Boc)2O F 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid E->F Saponification (NaOH, H2O)

Caption: Proposed synthetic pathway for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Spectroscopic Validation at Each Synthetic Stage

Stage 1: Esterification of 2-Methylnicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as a methyl ester. This is a standard procedure to prevent interference of the acidic proton in subsequent reactions.

Reaction: 2-Methylnicotinic Acid → Methyl 2-methylnicotinate

Experimental Protocol (Adapted from similar esterification procedures[1]):

  • Suspend 2-methylnicotinic acid in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the mixture for several hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify by column chromatography if necessary.

Spectroscopic Comparison:

Spectroscopic Technique2-Methylnicotinic Acid (Starting Material)Methyl 2-methylnicotinate (Product)Rationale for Change
¹H NMR ~13-14 ppm (broad s, 1H, COOH)~3.9 ppm (s, 3H, OCH₃)The acidic proton of the carboxylic acid is replaced by the methyl group of the ester.
~2.6 ppm (s, 3H, Ar-CH₃)~2.7 ppm (s, 3H, Ar-CH₃)Minimal change in the chemical shift of the aromatic methyl group.
¹³C NMR ~168 ppm (C=O)~166 ppm (C=O), ~52 ppm (OCH₃)Appearance of a new signal for the ester methyl carbon.
IR (cm⁻¹) ~3000-2500 (broad, O-H stretch), ~1700 (C=O stretch)No broad O-H stretch, ~1720 (C=O stretch)Disappearance of the broad O-H band of the carboxylic acid and a slight shift of the carbonyl stretch to a higher wavenumber.
Mass Spec (ESI+) [M+H]⁺ = 138[M+H]⁺ = 152Increase in mass by 14 Da corresponding to the addition of a CH₂ group (CH₃ for H).
Stage 2: Side-Chain Chlorination

The benzylic methyl group is activated for nucleophilic substitution by chlorination. N-Chlorosuccinimide (NCS) in the presence of a radical initiator is a common method for this transformation.

Reaction: Methyl 2-methylnicotinate → Methyl 2-(chloromethyl)nicotinate

Experimental Protocol (Adapted from a similar procedure[2]):

  • Dissolve methyl 2-methylnicotinate in a suitable solvent like carbon tetrachloride or acetonitrile.

  • Add N-chlorosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

  • Reflux the mixture under inert atmosphere, monitoring the reaction by TLC or ¹H NMR.

  • Upon completion, cool the reaction, filter off the succinimide byproduct, and wash the filtrate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Spectroscopic Comparison:

Spectroscopic TechniqueMethyl 2-methylnicotinate (Starting Material)Methyl 2-(chloromethyl)nicotinate (Product)Rationale for Change
¹H NMR ~2.7 ppm (s, 3H, Ar-CH₃)~4.8 ppm (s, 2H, Ar-CH₂Cl)The signal for the methyl protons is replaced by a downfield-shifted singlet for the chloromethyl protons due to the electron-withdrawing effect of chlorine.
¹³C NMR ~24 ppm (Ar-CH₃)~45 ppm (Ar-CH₂Cl)The carbon signal of the methyl group is replaced by a downfield-shifted signal for the chloromethyl carbon.
IR (cm⁻¹) C-H stretches ~2950C-Cl stretch ~700-800Appearance of a C-Cl stretching vibration.
Mass Spec (ESI+) [M+H]⁺ = 152[M+H]⁺ = 186/188 (isotope pattern)Increase in mass by 34 Da and the characteristic 3:1 isotopic pattern for chlorine will be observed.
Stage 3: Amination

The benzylic chloride is displaced by an amino group. This can be achieved through various methods, including the Gabriel synthesis or direct amination with an ammonia source.

Reaction: Methyl 2-(chloromethyl)nicotinate → Methyl 2-(aminomethyl)nicotinate

Experimental Protocol (Gabriel Synthesis, adapted from[2]):

  • Dissolve methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF.

  • Add potassium phthalimide and heat the mixture to facilitate the Sₙ2 reaction.

  • After the reaction is complete (monitored by TLC), remove the solvent.

  • Dissolve the resulting N-alkylated phthalimide in an alcohol (e.g., ethanol) and add hydrazine hydrate.

  • Reflux the mixture to cleave the phthalimide group, precipitating phthalhydrazide.

  • Filter off the precipitate and work up the filtrate to isolate the primary amine.

Spectroscopic Comparison:

Spectroscopic TechniqueMethyl 2-(chloromethyl)nicotinate (Starting Material)Methyl 2-(aminomethyl)nicotinate (Product)Rationale for Change
¹H NMR ~4.8 ppm (s, 2H, Ar-CH₂Cl)~4.0 ppm (s, 2H, Ar-CH₂NH₂), ~1.8 ppm (broad s, 2H, NH₂)The chloromethyl proton signal is replaced by an upfield-shifted signal for the aminomethyl protons. A broad, exchangeable signal for the NH₂ protons appears.
¹³C NMR ~45 ppm (Ar-CH₂Cl)~47 ppm (Ar-CH₂NH₂)The chemical shift of the benzylic carbon changes upon substitution of chlorine with nitrogen.
IR (cm⁻¹) C-Cl stretch ~700-800N-H stretches ~3400-3200 (two bands), N-H bend ~1600Disappearance of the C-Cl stretch and appearance of characteristic primary amine stretches and a scissoring bend.
Mass Spec (ESI+) [M+H]⁺ = 186/188[M+H]⁺ = 167Decrease in mass by 19 Da (Cl replaced by NH₂).
Stage 4: Boc Protection

The primary amine is protected with a tert-butoxycarbonyl (Boc) group to prevent its reactivity in subsequent steps or in the final molecule.

Reaction: Methyl 2-(aminomethyl)nicotinate → Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate

Experimental Protocol (Adapted from a general procedure[3]):

  • Dissolve methyl 2-(aminomethyl)nicotinate in a suitable solvent (e.g., THF, dioxane, or dichloromethane).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., triethylamine or sodium bicarbonate).

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup to remove the base and any water-soluble byproducts.

  • Extract the product with an organic solvent, dry, and concentrate to yield the Boc-protected compound.

Spectroscopic Comparison:

Spectroscopic TechniqueMethyl 2-(aminomethyl)nicotinate (Starting Material)Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate (Product)Rationale for Change
¹H NMR ~4.0 ppm (s, 2H, Ar-CH₂NH₂), ~1.8 ppm (broad s, 2H, NH₂)~4.5 ppm (d, 2H, Ar-CH₂NH), ~5.5 ppm (broad t, 1H, NH), ~1.45 ppm (s, 9H, C(CH₃)₃)The aminomethyl protons become a doublet due to coupling with the NH proton. A broad triplet for the carbamate NH appears. A large singlet for the nine equivalent protons of the tert-butyl group is a key diagnostic signal.
¹³C NMR ~47 ppm (Ar-CH₂NH₂)~45 ppm (Ar-CH₂NH), ~156 ppm (C=O, carbamate), ~80 ppm (quaternary C of Boc), ~28 ppm (C(CH₃)₃)Appearance of the characteristic signals for the Boc group carbons.
IR (cm⁻¹) N-H stretches ~3400-3200N-H stretch ~3350, C=O stretch (carbamate) ~1690, C=O stretch (ester) ~1720The two N-H stretching bands of the primary amine are replaced by a single N-H stretch of the carbamate. A new, strong carbonyl absorption for the carbamate appears.
Mass Spec (ESI+) [M+H]⁺ = 167[M+H]⁺ = 267Increase in mass by 100 Da, corresponding to the addition of the Boc group.
Stage 5: Saponification

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Reaction: Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate → 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Experimental Protocol:

  • Dissolve the Boc-protected ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

  • Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the organic solvent under reduced pressure.

  • Acidify the aqueous solution with a dilute acid (e.g., 1N HCl) to a pH of ~4-5, which will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic Comparison:

Spectroscopic TechniqueMethyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate (Starting Material)2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (Product)Rationale for Change
¹H NMR ~3.9 ppm (s, 3H, OCH₃)Disappearance of the OCH₃ signal. Appearance of a broad singlet for the carboxylic acid proton (~13-14 ppm, often not observed in D₂O).The methyl ester group is hydrolyzed to a carboxylic acid.
¹³C NMR ~166 ppm (C=O, ester), ~52 ppm (OCH₃)~168 ppm (C=O, acid), disappearance of the OCH₃ signal.The ester carbonyl and methyl carbon signals are replaced by the carboxylic acid carbonyl signal.
IR (cm⁻¹) C=O stretch (ester) ~1720Broad O-H stretch ~3000-2500, C=O stretch (acid) ~1700Appearance of the broad O-H stretch of the carboxylic acid, and the ester carbonyl is replaced by the acid carbonyl at a slightly lower wavenumber.
Mass Spec (ESI+) [M+H]⁺ = 267[M+H]⁺ = 253Decrease in mass by 14 Da, corresponding to the loss of a CH₂ group (H for CH₃).

Workflow for Spectroscopic Validation

Validation_Workflow cluster_0 Reaction Step cluster_1 Spectroscopic Analysis Start Starting Material React Perform Reaction Start->React Workup Workup & Purify React->Workup Product Isolated Product Workup->Product NMR ¹H & ¹³C NMR Check for expected signals Confirm disappearance of starting material signals Product->NMR IR IR Spectroscopy Identify key functional group stretches/bends Confirm loss of starting material functional groups Product->IR MS Mass Spectrometry Determine molecular weight Confirm expected mass change Product->MS Decision Structure Confirmed? NMR->Decision IR->Decision MS->Decision Proceed Proceed to Next Step Decision->Proceed Yes Re-evaluate Re-evaluate Reaction & Purification Decision->Re-evaluate No

Sources

A Comparative Benchmarking Guide to the Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comparative analysis of potential synthetic routes for 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a key building block in pharmaceutical and medicinal chemistry. We will explore two primary strategies, each commencing from a different commercially available starting material. This guide will delve into detailed experimental protocols, mechanistic considerations, and a comparative summary of the advantages and disadvantages of each route to aid researchers in selecting the most suitable method for their specific needs.

Introduction

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid is a valuable bifunctional molecule incorporating a protected amine and a carboxylic acid on a pyridine scaffold. The tert-Butoxycarbonyl (Boc) protecting group offers robust protection of the primary amine under a variety of reaction conditions, yet can be readily removed under acidic conditions, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry and the construction of complex molecules.[1][2] The nicotinic acid moiety provides a handle for further chemical elaboration, making the title compound a versatile intermediate in drug discovery programs.

This guide will benchmark two logical synthetic pathways to 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, starting from either 2-methylnicotinate or 2-cyanonicotinic acid derivatives.

Route 1: Synthesis via Chlorination and Amination of 2-Methylnicotinate Precursor

This pathway commences with the commercially available methyl 2-methylnicotinate and proceeds through a three-step sequence involving chlorination, amination, Boc-protection, and finally, ester hydrolysis.

Experimental Workflow

Route 1 A Methyl 2-methylnicotinate B Methyl 2-(chloromethyl)nicotinate A->B m-CPBA, POCl3 C Methyl 2-(aminomethyl)nicotinate B->C Potassium Phthalimide, Hydrazine Hydrate D Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate C->D (Boc)2O, Et3N E 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid D->E LiOH, H2O/THF

Caption: Synthetic workflow for Route 1.

Detailed Experimental Protocols

Step 1a: Synthesis of Methyl 2-(chloromethyl)nicotinate [3]

  • Rationale: This initial step activates the methyl group for subsequent nucleophilic substitution. The use of m-chloroperbenzoic acid (m-CPBA) followed by phosphorus oxychloride (POCl3) is a standard method for the chlorination of benzylic-type methyl groups on heteroaromatic systems.[3]

  • Procedure:

    • Dissolve methyl 2-methylnicotinate in a suitable chlorinated solvent (e.g., dichloromethane).

    • Add m-CPBA portion-wise at 0 °C and stir the mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Cool the reaction mixture and add phosphorus oxychloride (POCl3) dropwise.

    • Heat the mixture to reflux and monitor the reaction progress by TLC.

    • Upon completion, carefully quench the reaction with ice water and neutralize with a base (e.g., sodium carbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.[3]

    • Purify the crude product by flash column chromatography to yield methyl 2-(chloromethyl)nicotinate.[3]

Step 1b: Synthesis of Methyl 2-(aminomethyl)nicotinate via Gabriel Synthesis [3]

  • Rationale: The Gabriel synthesis is a robust method for the conversion of primary alkyl halides to primary amines, effectively preventing over-alkylation which can be an issue with direct ammonolysis.[3]

  • Procedure:

    • Dissolve methyl 2-(chloromethyl)nicotinate in a polar aprotic solvent like DMF.

    • Add potassium phthalimide and heat the mixture to facilitate the SN2 reaction.[3]

    • Monitor the reaction by TLC. Once the alkylation is complete, remove the solvent under reduced pressure.

    • Dissolve the resulting N-alkylated phthalimide in an alcohol (e.g., ethanol or methanol) and add hydrazine hydrate.

    • Reflux the mixture to cleave the phthalimide group. The phthalhydrazide byproduct will precipitate and can be removed by filtration.[3]

    • Concentrate the filtrate and perform an acid-base extraction to isolate the desired amine.

    • Further purification can be achieved by column chromatography or crystallization.[3]

Step 1c: Synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate

  • Rationale: The Boc group is introduced to protect the primary amine. Di-tert-butyl dicarbonate ((Boc)2O) is a widely used, stable, and highly reactive reagent for this purpose.[4] A mild base like triethylamine is used to scavenge the acid generated during the reaction.

  • Procedure:

    • Dissolve methyl 2-(aminomethyl)nicotinate in a suitable solvent such as dichloromethane or THF.

    • Add triethylamine (1.1 equivalents) to the solution.

    • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.

Step 1d: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

  • Rationale: The final step involves the saponification of the methyl ester to the corresponding carboxylic acid. Lithium hydroxide is a common reagent for this transformation as it is effective and often leads to clean reactions.[5]

  • Procedure:

    • Dissolve the Boc-protected ester in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 3-4.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product.

Route 2: Synthesis via Nitrile Reduction of 2-Cyanonicotinate Precursor

This alternative route begins with a 2-cyanonicotinate derivative and utilizes a direct reduction of the nitrile to the primary amine, followed by Boc-protection and ester hydrolysis.

Experimental Workflow

Route 2 A Methyl 2-cyanonicotinate B Methyl 2-(aminomethyl)nicotinate A->B Catalytic Hydrogenation (e.g., H2, Pd/C) C Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate B->C (Boc)2O, Et3N D 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid C->D LiOH, H2O/THF

Caption: Synthetic workflow for Route 2.

Detailed Experimental Protocols

Step 2a: Synthesis of Methyl 2-(aminomethyl)nicotinate via Nitrile Reduction [3]

  • Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.

  • Procedure:

    • Dissolve methyl 2-cyanonicotinate in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously.

    • Monitor the reaction by TLC or by monitoring hydrogen uptake.

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(aminomethyl)nicotinate. This product is often of sufficient purity for the next step.

Step 2b: Synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)nicotinate

  • Procedure: The protocol is identical to Step 1c.

Step 2c: Synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid

  • Procedure: The protocol is identical to Step 1d.

Comparative Analysis

ParameterRoute 1: Chlorination/AminationRoute 2: Nitrile Reduction
Starting Material Methyl 2-methylnicotinateMethyl 2-cyanonicotinate
Number of Steps 43
Key Transformations Free-radical chlorination, Gabriel synthesis, Boc-protection, SaponificationNitrile reduction, Boc-protection, Saponification
Potential Challenges The chlorination step can have low yields and produce side products.[3] The Gabriel synthesis involves multiple steps for the amination.Requires access to hydrogenation equipment. The catalyst can be pyrophoric and requires careful handling.
Overall Yield Potentially lower due to the multi-step nature and potential for low yield in the chlorination step.Likely to be higher due to a more direct route and typically high-yielding reduction and protection steps.[3]
Reagent Safety Involves the use of POCl3, which is corrosive and reacts violently with water. Hydrazine is toxic and potentially explosive.Requires handling of hydrogen gas, which is flammable. Palladium on carbon can be pyrophoric when dry.
Scalability May be less amenable to large-scale synthesis due to the use of hazardous reagents and potentially difficult purifications.Generally more scalable, especially with appropriate hydrogenation reactors.

Conclusion

Both synthetic routes presented in this guide offer viable pathways to 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Route 2, the nitrile reduction pathway, is likely the more efficient and higher-yielding option. [3] This is primarily due to its shorter, more direct nature and the typically high efficiency of catalytic hydrogenation for nitrile reduction. While it requires specialized hydrogenation equipment, the overall process is cleaner and more atom-economical.

The ultimate choice of synthetic route will depend on the specific resources available in the laboratory, the desired scale of the synthesis, and the availability and cost of the starting materials.

References

  • WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)
  • Simple and Convenient Procedure for the Synthesis of 2 (3 (tert Butoxycarbonylamino)propyl)-5-methylthiophenes. [Link]

  • Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate - Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-and-transformations-of-methyl-(Z)-2-%5B(-Pivovarenko-Lozinskii/69a35e4060862080f589c3752e50334882512683]([Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Protective Groups - Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. [Link]

Sources

A Comparative Guide to the Binding Affinity of 2-(Aminomethyl)nicotinic Acid Analogues for the α7 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 2-(aminomethyl)nicotinic acid scaffold represents a promising starting point for the development of modulators targeting the α7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel implicated in cognitive function and inflammatory pathways.[1][2] This guide provides a comprehensive framework for evaluating the binding affinity of novel analogues derived from this scaffold. We will explore the causal relationships between structural modifications and binding affinity, present gold-standard biophysical methodologies for quantitative characterization, and offer detailed, field-proven protocols. The objective is to equip researchers and drug development professionals with the tools to conduct rigorous structure-activity relationship (SAR) studies and accelerate the identification of potent and selective lead candidates.

The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nAChR is a homopentameric ion channel highly expressed in brain regions associated with cognition, such as the cortex and hippocampus.[1] Its dysfunction has been linked to neurological disorders including Alzheimer's disease and schizophrenia.[1][2] Furthermore, activation of α7 nAChRs on peripheral immune cells can inhibit the release of pro-inflammatory cytokines, a mechanism known as the cholinergic anti-inflammatory pathway.[1][3] This dual role makes the α7 nAChR a compelling target for therapeutic intervention. The development of small molecule positive allosteric modulators (PAMs) or agonists is a key strategy, as enhancing the receptor's function with the endogenous neurotransmitter acetylcholine can be a more nuanced approach than direct, sustained activation.[4][5]

The 2-(aminomethyl)nicotinic acid scaffold provides a synthetically tractable starting point. The nicotinic acid core offers a rigid framework, while the aminomethyl side chain and the carboxylic acid present key points for chemical modification to probe the receptor's binding pocket. The tert-Butoxycarbonyl (Boc) protected precursor, 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, is a common synthetic intermediate used to facilitate these modifications.[6]

Comparative Analysis of Analogue Binding Affinity: A Representative SAR Study

To illustrate the process of evaluating binding affinity, we present a representative structure-activity relationship (SAR) study on a hypothetical series of analogues derived from the core scaffold. The goal of such a study is to understand how specific chemical changes impact the affinity for the target, typically measured as the equilibrium dissociation constant (KD) or the inhibition constant (Ki). A lower KD or Ki value signifies a higher binding affinity.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the binding affinities of our representative analogues against the human α7 nAChR, as determined by Surface Plasmon Resonance (SPR).

Analogue IDStructureModification from Core ScaffoldBinding Affinity (KD, nM)SAR Interpretation
ANA-01 Core Scaffold (Deprotected) 850Baseline affinity; the primary amine and carboxylic acid are hypothesized to be key pharmacophoric features.
ANA-02 N-methylation of the amine220~4x Affinity Increase. Suggests the presence of a hydrophobic pocket near the amine binding site that favorably accommodates the methyl group.
ANA-03 5-Chloro substitution on the pyridine ring95~9x Affinity Increase. The electron-withdrawing chloro group may enhance electrostatic interactions or occupy a specific halogen-binding pocket.
ANA-04 Methyl Ester of the carboxylic acid>10,000 (No Binding Detected)Complete Loss of Affinity. Strongly indicates that the negatively charged carboxylate is essential for a critical interaction, likely a salt bridge with a basic residue in the binding site.
Visualizing Structure-Activity Relationships

The following diagram illustrates the key modification points on the core scaffold and their observed impact on binding affinity for the α7 nAChR.

cluster_0 Structure-Activity Relationship Logic cluster_1 Modifications Core Core Scaffold (ANA-01) KD = 850 nM R1 R1: Amine Core->R1 R2 R2: Pyridine Ring Core->R2 R3 R3: Carboxylic Acid Core->R3 Effect1 N-methylation (ANA-02) Increases Affinity (~4x) R1->Effect1 Effect2 5-Chloro (ANA-03) Increases Affinity (~9x) R2->Effect2 Effect3 Methyl Ester (ANA-04) Abolishes Affinity R3->Effect3

Caption: Key modification points on the 2-(aminomethyl)nicotinic acid scaffold.

Gold-Standard Methodologies for Quantifying Binding Affinity

The selection of an appropriate assay is critical for generating reliable binding data. The choice depends on the required throughput, the information needed (kinetics vs. thermodynamics), and the availability of reagents. Below is a workflow and detailed protocols for three industry-standard techniques.

General Workflow for Binding Affinity Evaluation

A Analogue Synthesis & Purification (QC by LC-MS, NMR) B Primary Screen: Radioligand Competition Assay A->B C Determine IC50 and calculate Ki B->C D Secondary Characterization: Orthogonal Biophysical Assays C->D E Surface Plasmon Resonance (SPR) D->E F Isothermal Titration Calorimetry (ITC) D->F G Determine Kinetics (ka, kd) and Affinity (KD) E->G H Determine Thermodynamics (ΔH, ΔS) and Affinity (KD) F->H I Data Correlation & SAR Analysis G->I H->I

Caption: A typical workflow for characterizing the binding affinity of novel compounds.

Protocol 1: Radioligand Competition Assay

This assay is considered a gold standard for measuring the affinity of unlabelled test compounds by measuring their ability to compete off a radiolabeled ligand with known affinity for the target receptor.[7][8] It is robust, sensitive, and suitable for higher throughput.

  • Principle: A fixed concentration of a high-affinity radioligand (e.g., [³H]-epibatidine for α7 nAChR) is incubated with the receptor source (membranes from cells expressing α7 nAChR). Increasing concentrations of the unlabeled test analogue are added, and the displacement of the radioligand is measured. The concentration of the analogue that inhibits 50% of the specific binding (IC₅₀) is determined and converted to an inhibition constant (Kᵢ).[9]

  • Methodology:

    • Receptor Preparation: Homogenize cells expressing α7 nAChR in a cold lysis buffer and pellet the membranes via centrifugation (e.g., 20,000 x g for 10 minutes at 4°C).[9] Resuspend the membrane pellet in the final assay binding buffer (e.g., 50 mM Tris, pH 7.4).

    • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand (at a concentration near its KD, e.g., 1 nM [³H]-epibatidine), and a range of concentrations of the test analogue (e.g., 0.1 nM to 100 µM).[9]

    • Incubation: Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[9]

    • Separation: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.[7] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[9]

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test analogue. Fit the data using a non-linear regression model to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.[9]

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that provides real-time data on binding events, allowing for the determination of both binding kinetics (association rate, kₐ; dissociation rate, kₔ) and affinity (KD = kₔ/kₐ).[10][11]

  • Principle: The target protein (ligand) is immobilized on a sensor chip. The test compound (analyte) is flowed over the surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected in real-time and plotted as a sensorgram.[11]

  • Methodology:

    • Ligand Immobilization: Immobilize the purified α7 nAChR protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling) to a target density.[12] A reference flow cell is prepared similarly but without the protein to subtract non-specific binding and bulk refractive index effects.

    • Analyte Preparation: Prepare a series of precise dilutions of the test analogue in the running buffer (e.g., HBS-EP+ buffer). It is crucial to include a small percentage of DMSO if the compounds are dissolved in it and to match this in the running buffer to minimize solvent mismatch effects.[13]

    • Binding Measurement:

      • Inject the running buffer to establish a stable baseline.

      • Inject the lowest concentration of the analyte and allow it to flow over the ligand and reference surfaces for a set time (association phase, e.g., 60 seconds).[13]

      • Switch back to flowing only running buffer and monitor the signal decrease (dissociation phase, e.g., 100 seconds).[13]

      • Inject a regeneration solution (e.g., a brief pulse of low pH glycine or high salt) if necessary to remove all bound analyte and prepare the surface for the next cycle.

      • Repeat this cycle for all concentrations of the analyte, typically from low to high.

    • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to extract kₐ, kₔ, and KD.[11]

Protocol 3: Isothermal Titration Calorimetry (ITC)

ITC is a powerful in-solution technique that directly measures the heat released or absorbed during a binding event.[14] It is the gold standard for determining the thermodynamic profile of an interaction (enthalpy, ΔH; entropy, ΔS) in addition to binding affinity (KD) and stoichiometry (n).[15][16]

  • Principle: A solution of the test analogue (in a syringe) is titrated in small, precise injections into a sample cell containing the purified target protein. The heat change upon each injection is measured by a highly sensitive calorimeter.[17]

  • Methodology:

    • Sample Preparation: Prepare the purified α7 nAChR protein and the test analogue in the exact same, extensively dialyzed buffer to minimize heats of dilution. Degas all solutions thoroughly. The ligand concentration in the syringe should typically be 10-20 times higher than the protein concentration in the cell.[17]

    • Titration:

      • Load the protein solution into the sample cell and the analogue solution into the injection syringe.

      • Allow the system to equilibrate to the desired temperature.

      • Perform a series of small, timed injections (e.g., 2 µL injections every 150 seconds) of the analogue into the protein solution while stirring.

    • Data Acquisition: The instrument records a series of heat-flow peaks corresponding to each injection. The magnitude of the heat change decreases as the protein becomes saturated with the ligand.

    • Data Analysis: Integrate the area under each peak to determine the heat released/absorbed per injection. Plot this heat change against the molar ratio of ligand to protein. Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the KD, ΔH, and stoichiometry (n).[15] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Interpretation and Path Forward

A successful SAR study integrates data from multiple assays to build a comprehensive understanding of the molecular interactions driving binding affinity.

  • Cross-Assay Validation: Comparing the affinity values obtained from different techniques is a crucial validation step. For example, the Ki from a radioligand assay should be in reasonable agreement with the KD from SPR or ITC. Discrepancies can sometimes point to assay-specific artifacts or different binding mechanisms.[16]

  • From Binding to Function: High binding affinity is a necessary, but not sufficient, condition for a successful drug candidate. It is critical to correlate binding data with functional outcomes. For a target like the α7 nAChR ion channel, this involves downstream functional assays, such as patch-clamp electrophysiology, to determine if a high-affinity binder acts as an agonist, antagonist, or allosteric modulator.[4]

Conceptual Pathway: From Binding to Cellular Response

A Analogue Binds to α7 nAChR Binding Site B Conformational Change in Receptor Structure A->B Affinity (KD) C Ion Channel Gating (Opening or Modulation) B->C Efficacy D Influx of Cations (e.g., Ca²⁺, Na⁺) C->D E Downstream Signaling Cascade (e.g., Kinase Activation) D->E F Cellular Response (e.g., Neurotransmitter Release, Reduced Inflammation) E->F

Caption: The link between binding affinity and the ultimate functional response.

By systematically applying the principles and protocols outlined in this guide, research teams can efficiently navigate the complexities of binding affinity evaluation, leading to a deeper understanding of their chemical series and accelerating the journey toward novel therapeutics.

References

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery.
  • Velazquez-Campoy, A., et al. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Drug Discovery Today, 16(15-16), 689-94.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Ciulli, A., & Williams, G. (2010). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 627, 261-80.
  • Shen, H. C., et al. (2007, March 15). Analogues of Acifran: Agonists of the High and Low Affinity Niacin Receptors, GPR109a and GPR109b. Journal of Medicinal Chemistry, 50(7), 1493-5.
  • Liu, H., et al. (2023, December 13). Positive Allosteric Modulators of alpha7 Nicotinic Acetylcholine Receptor for the Treatment of Several Central Nervous System Diseases. ACS Medicinal Chemistry Letters.
  • Malvern Panalytical. (2025, February 12). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery.
  • MedchemExpress.com. (n.d.). GPR109A | Agonists.
  • Gündisch, D. (2008, January 17). Allosteric Modulators of the α7 Nicotinic Acetylcholine Receptor. ACS Publications.
  • Noviello, C. M., et al. (2024, February 29). Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation. Cell, 187(5), 1236-1249.e14.
  • Digby, J. E., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325.
  • Káconný, D. (2012, February 17). Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. MDPI.
  • de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British Journal of Pharmacology, 151(7), 915-29.
  • Sun, D., et al. (2017). Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 1555, 129-143.
  • Rahman, M. M., & Uddin, M. A. (2023, February 13). A beginner's guide to surface plasmon resonance. The Biochemist.
  • Northwestern University. (2022, July 27). Guide to Running an SPR Experiment.
  • de la Cuesta, F., et al. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Benchchem. (n.d.). 5-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid | 473924-59-3.
  • Sigma-Aldrich. (n.d.). 6-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Sources

Safety Operating Guide

2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry workflows and laboratory safety, I approach chemical waste management not just as a regulatory requirement, but as an integral part of experimental design. When handling specialized building blocks like 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid (CAS: 1785390-96-6), standard disposal templates often overlook the specific chemical reactivity of the molecule.

This guide provides a comprehensive, mechanistically grounded operational plan for the safe handling, spill recovery, and disposal of this Boc-protected amino acid derivative.

Chemical Profile & Mechanistic Risk Assessment

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid consists of a nicotinic acid (pyridine-3-carboxylic acid) core and a primary amine protected by a tert-butoxycarbonyl (Boc) group.

The Causality of Hazard:

  • Acid-Labile Gas Evolution: The Boc protecting group is highly stable under basic and nucleophilic conditions but is extremely sensitive to acidic environments. If this compound is inadvertently disposed of in a highly acidic waste stream (e.g., containing Trifluoroacetic acid or HCl), the Boc group will undergo spontaneous cleavage. This reaction releases isobutylene gas and carbon dioxide . If this occurs inside a tightly sealed hazardous waste carboy, the rapid gas evolution will cause catastrophic over-pressurization and potential container explosion.

  • Particulate Hazards: As a solid organic powder, it poses a risk of dust deflagration if dispersed in the air in high concentrations[1]. Furthermore, nicotinic acid derivatives are known to cause localized skin irritation (H315) and serious eye irritation (H319) upon contact[2].

Quantitative Data & Waste Profiling
Parameter / PropertyOperational Guideline
Chemical Name 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid
CAS Number 1785390-96-6
Hazard Classification Skin Irritant (Category 2), Eye Irritant (Category 2A)
Incompatible Waste Streams Strong acids (pH < 5), Strong oxidizing agents
EPA Waste Designation Non-listed characteristic solid waste (RCRA regulated)
Optimal Disposal Method High-temperature incineration at a licensed facility

Operational Disposal Plan

Every disposal protocol must be a self-validating system. By incorporating pH checks and visual inspections into the workflow, we eliminate the guesswork from waste compatibility.

Step-by-Step Waste Segregation & Management
  • Solid Waste Segregation: Place all empty reagent vials, contaminated weighing paper, and disposable spatulas into a designated, puncture-resistant solid hazardous waste bin lined with a chemically compatible bag.

  • Liquid Waste Routing:

    • If the compound is dissolved in non-halogenated solvents (e.g., DMSO, Methanol, Ethyl Acetate), route it to the Non-Halogenated Organic Waste container.

    • If dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must go into the Halogenated Organic Waste container.

  • The Self-Validating Compatibility Check: Before adding a solution of this compound to a bulk liquid waste carboy, test the pH of the carboy's contents using pH indicator strips. Ensure the pH is between 5 and 9 [3]. If the waste is acidic, do not add the Boc-protected compound. After addition, leave the cap loosely threaded for 15 minutes to observe for any bubbling (CO2 evolution) before sealing tightly.

  • Labeling and Storage: Immediately affix a hazardous waste tag to the container upon the first addition of waste. Store the container in secondary containment, away from direct sunlight and heat sources[4].

  • EHS Transfer: Never dispose of this chemical in the sanitary sewer system[3]. Submit an online hazardous waste pickup request to your Environmental Health and Safety (EHS) department, detailing the exact chemical name, state, and quantity[3].

Experimental Protocol: Spill Containment & Decontamination

In the event of a powder spill on the benchtop or floor, standard dry-sweeping is strictly prohibited due to the risk of aerosolizing the irritant and creating a combustible dust cloud[1].

Step 1: Isolation and PPE Donning Evacuate non-essential personnel from the immediate area. Don double nitrile gloves, wrap-around safety goggles, a flame-resistant lab coat, and an N95/P100 particulate respirator.

Step 2: Dust Suppression (Causality-Driven Step) Lightly mist the spilled powder with a compatible, low-volatility solvent (such as water or a 10% ethanol/water solution). Why? Dampening the powder increases the cohesive forces between particles, completely mitigating the inhalation and deflagration hazards during mechanical collection.

Step 3: Mechanical Collection Using a non-sparking scoop or a HEPA-filtered vacuum designed for combustible dusts, collect the dampened material[5]. Transfer the slurry into a wide-mouth, high-density polyethylene (HDPE) hazardous waste container.

Step 4: Surface Decontamination Wipe the affected surface with wet paper towels. Because nicotinic acid derivatives are generally water-soluble, wash the area thoroughly with a mild detergent and water to remove any microscopic residue. Place all contaminated paper towels into the solid hazardous waste bin.

Step 5: Validation and Closure Label the HDPE container as "Hazardous Waste: Solid Organic Spill Residue (2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid)" and immediately trigger an EHS pickup request.

Waste Management Workflow Visualization

The following diagram illustrates the strict segregation pathways required to safely manage this compound from generation to final destruction.

G cluster_segregation Waste Segregation Pathways A Waste Generation: 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid B Solid Waste (Powder, Contaminated PPE) A->B C Non-Halogenated Liquid (DMSO, MeOH, EtOAc) A->C D Halogenated Liquid (DCM, Chloroform) A->D E Compatibility Check: Ensure pH > 5 (Prevent Boc Cleavage) B->E C->E D->E F Proper Labeling & Secondary Containment E->F G EHS Hazardous Waste Pickup Request F->G H High-Temperature Incineration (Licensed Facility) G->H

Figure 1: End-to-end disposal workflow and segregation pathways for Boc-protected nicotinic acid waste.

References

  • Hazardous Waste Listings | EPA Source: Environmental Protection Agency (EPA) URL: [Link][6]

  • Chemical Waste Management Reference Guide | Environmental Health and Safety Source: The Ohio State University URL:[Link][3]

  • Safety Data Sheet: Nicotinic acid Source: Chemos GmbH & Co. KG URL:[Link][1]

  • Safety Data Sheet: Nicotinic Acid Extra Pure Source: Loba Chemie URL: [Link][5]

Sources

A Comprehensive Guide to the Safe Handling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling and disposal of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, a compound often utilized in the synthesis of complex molecules. As Senior Application Scientists, our goal is to empower researchers with the knowledge to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and Risk Assessment
  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

  • Harmful if Swallowed: Some related compounds are classified as harmful if ingested.[2][4]

The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acids.[5] Upon cleavage, it can release tert-butyl cations, which can be reactive.[6]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to prevent exposure.[7][8] The following table outlines the recommended PPE for handling 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

Body PartRecommended PPERationale
Eyes/Face Safety goggles with side-shields or a face shield.[1][9][10]Protects against splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., Nitrile rubber).[8][10][11]Prevents direct skin contact and potential irritation. Gloves should be inspected before use and disposed of properly.
Body A lab coat or chemical-resistant suit.[1][8]Protects the skin and personal clothing from spills and contamination.
Respiratory A NIOSH-approved respirator with a particulate filter.[1][9]Recommended when handling the powder outside of a fume hood or if dust generation is likely, to prevent respiratory tract irritation.

This systematic approach to PPE ensures comprehensive protection for the handler.[8]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures the integrity of the compound.

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][12]

The following workflow diagram illustrates the key steps for the safe handling of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Dissolve/React Dissolve/React Weigh Compound->Dissolve/React Decontaminate Decontaminate Dissolve/React->Decontaminate Doff PPE Doff PPE Decontaminate->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

Safe Handling Workflow

Step-by-Step Handling Protocol:

  • Don Appropriate PPE: Before handling, put on all the required personal protective equipment as outlined in the table above.

  • Prepare a Designated Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1] Ensure an eyewash station and safety shower are readily accessible.[1]

  • Weighing the Compound: If weighing the solid, do so in a manner that minimizes dust generation. A weighing boat or enclosure is recommended.

  • Dissolving and Reaction: When dissolving the compound or running a reaction, add it slowly to the solvent or reaction mixture to avoid splashing.

  • Post-Handling Decontamination: After handling, thoroughly wash hands and any exposed skin with soap and water.[2] Clean all contaminated surfaces.

In the event of a spill, follow these steps:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Ventilate: Increase ventilation to the area.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use an inert absorbent material.

  • Collect and Dispose: Place the contained material into a sealed, labeled container for hazardous waste disposal.[12]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Proper disposal of 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: The waste should be treated as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container.

  • Disposal Route: Dispose of the waste through a licensed hazardous waste disposal company.[12] Do not dispose of it down the drain or in the general trash. Follow all local, state, and federal regulations for hazardous waste disposal.[13]

By adhering to these guidelines, researchers can confidently and safely handle 2-(((tert-Butoxycarbonyl)amino)methyl)nicotinic acid, contributing to a secure and productive laboratory environment.

References

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, February 12). Safety Data Sheet: Nicotinic acid. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl?. Retrieved from [Link]

  • Del Alba. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals. Retrieved from [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.